molecular formula C18H39NO B15544841 Spisulosine-d3

Spisulosine-d3

Cat. No.: B15544841
M. Wt: 288.5 g/mol
InChI Key: YRYJJIXWWQLGGV-DRPYBFESSA-N
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Description

Spisulosine-d3 is a useful research compound. Its molecular formula is C18H39NO and its molecular weight is 288.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H39NO

Molecular Weight

288.5 g/mol

IUPAC Name

(2S,3R)-2-amino-1,1,1-trideuteriooctadecan-3-ol

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3

InChI Key

YRYJJIXWWQLGGV-DRPYBFESSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Spisulosine-d3: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine-d3 is the deuterated analog of Spisulosine, a naturally occurring marine-derived aminolipid with potent antiproliferative and pro-apoptotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established mechanism of action of Spisulosine and its deuterated form. Detailed experimental protocols for assays relevant to its biological activity and visualizations of its signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Properties

Spisulosine is a bioactive sphingoid, also known as 1-deoxysphinganine.[1][2] Its IUPAC name is (2S,3R)-2-aminooctadecan-3-ol.[1] this compound is a stable isotope-labeled version of Spisulosine, primarily utilized as an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[3]

The molecular formula of Spisulosine is C₁₈H₃₉NO.[1] For this compound, the molecular formula is C₁₈H₃₆D₃NO, indicating the substitution of three hydrogen atoms with deuterium (B1214612).[4] While the exact location of the deuterium atoms is not consistently published across all supplier documentation, the common nomenclature "d3" in deuterated lipid standards often refers to labeling at the terminal methyl group of the fatty acid chain.

Table 1: Physicochemical Properties of Spisulosine and this compound

PropertySpisulosineThis compoundData Source
CAS Number 196497-48-01246298-31-6[1][3]
Molecular Formula C₁₈H₃₉NOC₁₈H₃₆D₃NO[1][4]
Molecular Weight 285.51 g/mol 288.53 g/mol [4][5]
Appearance SolidSolid[4]
Purity ≥98%≥98%[4]
Computed XLogP3 6.9Not Available[6]
Computed pKa (strongest basic) 9.99 ± 0.10Not AvailablePubChem Prediction
Computed Solubility Not AvailableNot Available
Experimental Melting Point Not AvailableNot Available

Note: Many physicochemical properties for both compounds have been computationally predicted rather than experimentally determined. The deuteration is expected to have a minor impact on most physicochemical properties, though it can affect pharmacokinetic and metabolic profiles.[3]

Biological Activity and Mechanism of Action

Spisulosine exhibits significant antiproliferative activity against a range of human cancer cell lines, with IC₅₀ values reported to be less than 1 µM for MCF-7 (breast), HCT-116 (colon), Caco-2 (colon), Jurkat (T-cell leukemia), and HeLa (cervical) cells.[7] In prostate cancer cell lines PC-3 and LNCaP, the IC₅₀ is approximately 1 µM.[6]

The primary mechanism of action for Spisulosine's antitumor effect is the induction of apoptosis through the de novo synthesis of ceramide.[6] This increase in intracellular ceramide levels leads to the activation of the atypical protein kinase C isoform, PKCζ.[6]

The signaling cascade initiated by Spisulosine can be summarized as follows:

  • Spisulosine Treatment: Introduction of Spisulosine to cancer cells.

  • De Novo Ceramide Synthesis: Spisulosine stimulates the synthesis of ceramide. This has been confirmed by experiments where the ceramide synthase inhibitor, Fumonisin B1, blocks the Spisulosine-induced increase in ceramide levels.[6]

  • PKCζ Activation: The accumulation of intracellular ceramide leads to the activation of PKCζ.[6]

  • Apoptosis Induction: Activated PKCζ triggers downstream signaling events that culminate in programmed cell death. The precise downstream substrates of PKCζ in this pathway are a subject of ongoing research, but likely involve the modulation of key apoptotic regulators.

Importantly, the antiproliferative effects of Spisulosine are independent of the PPARγ, PI3K/Akt, JNK, p38, and classical PKC pathways.[6]

Signaling Pathway Diagram

Spisulosine_Pathway Spisulosine Spisulosine Ceramide_Synthase Ceramide Synthase Spisulosine->Ceramide_Synthase stimulates Ceramide Intracellular Ceramide Accumulation Ceramide_Synthase->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis FumonisinB1 Fumonisin B1 FumonisinB1->Ceramide_Synthase inhibits Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cancer Cell Culture (e.g., PC-3) Treatment Treat with Spisulosine (Dose-Response & Time-Course) Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Ceramide_Measurement Ceramide Measurement (LC-MS/MS) Treatment->Ceramide_Measurement PKC_Activation PKCζ Activation Assay (Western Blot for p-PKCζ) Treatment->PKC_Activation

References

Introduction: Spisulosine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Research Applications of Spisulosine-d3

For Researchers, Scientists, and Drug Development Professionals

Spisulosine, also known as ES-285 or 1-deoxysphinganine, is a bioactive sphingoid lipid originally isolated from the marine mollusc Spisula polynyma.[1][2] Structurally, it is an analog of sphinganine (B43673) that lacks the C1 hydroxyl group.[2] This structural feature prevents its degradation through canonical sphingolipid catabolic pathways and its conversion into complex sphingolipids, leading to its accumulation and distinct biological activities.[2][3] Spisulosine has garnered significant interest in oncological research due to its potent anti-proliferative and pro-apoptotic properties demonstrated in a range of cancer cell lines.[1][4]

This compound is a stable isotope-labeled (deuterated) version of Spisulosine.[5] In research, its primary and critical function is not as a bioactive agent itself, but as an internal standard for the precise quantification of Spisulosine in complex biological matrices like plasma.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring highly accurate and reliable measurements.[6][7][8]

Core Application of this compound: An Internal Standard for Quantitative Analysis

The principal application of this compound is to serve as an internal standard in analytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for pharmacokinetic studies, therapeutic drug monitoring, and metabolism research involving Spisulosine.[5][6]

An internal standard is a compound with nearly identical chemical and physical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[8][9] Because this compound is chemically identical to Spisulosine, differing only in isotopic mass, it co-elutes chromatographically and experiences the same extraction recovery, matrix effects (ion suppression or enhancement), and ionization efficiency.[7] By measuring the ratio of the analyte's response to the internal standard's response, the variability introduced during the analytical process can be effectively normalized, leading to superior accuracy and precision.[6]

Experimental Workflow: Quantification of Spisulosine using this compound

The following diagram illustrates a typical workflow for quantifying Spisulosine in plasma samples from a clinical or preclinical study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Patient Plasma) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (Spisulosine & this compound co-elute) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (Detect specific MRM transitions) Ionize->Detect Integrate Integrate Peak Areas (Analyte & Internal Standard) Detect->Integrate Ratio Calculate Peak Area Ratio (Spisulosine / this compound) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Determine Spisulosine Concentration in Sample Calibrate->Result

Caption: Workflow for Spisulosine quantification using this compound.

Biological Activity and Mechanism of Action of Spisulosine

The research focus on Spisulosine stems from its anticancer properties. It acts as a potent inhibitor of cell proliferation and an inducer of cell death in various cancer models through a distinct signaling pathway.[1][10] A Phase I clinical trial has been conducted to evaluate its safety and pharmacokinetics in patients with advanced solid malignancies.[11]

De Novo Ceramide Synthesis and PKCζ Activation

Unlike many chemotherapeutic agents, Spisulosine's primary mechanism does not involve common survival pathways like PI3K/Akt, JNK, or p38.[1][10] Instead, its treatment of prostate cancer cells (PC-3 and LNCaP) leads to an increase in intracellular ceramide levels.[1] This accumulation is a result of de novo biosynthesis, a process that can be blocked by the ceramide synthase inhibitor Fumonisin B1.[1] Ceramide is a well-known second messenger involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[12][13]

One of the key downstream targets of this ceramide accumulation is the atypical Protein Kinase C isoform, PKCζ.[1] Spisulosine treatment results in the activation of PKCζ, which plays a crucial role in mediating the compound's cytotoxic effects.[1][10] This pathway represents a key component of Spisulosine-induced cell death.

G Spisulosine Spisulosine CeramideSynthase Ceramide Synthase (de novo synthesis) Spisulosine->CeramideSynthase Induces Ceramide Intracellular Ceramide (Accumulation) CeramideSynthase->Ceramide Increases PKCz Atypical PKCζ Ceramide->PKCz Activates Apoptosis Apoptosis / Cell Death PKCz->Apoptosis Leads to

Caption: Spisulosine-induced ceramide synthesis and PKCζ activation pathway.
Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, Spisulosine causes an irreversible arrest of the cell cycle in the G2/M phase.[14] This is a common mechanism for anticancer agents to halt the proliferation of malignant cells before they can divide.[15][16] The G2/M checkpoint is controlled by the activity of the Cyclin-dependent kinase 1 (CDK1, also known as Cdc2)/Cyclin B1 complex.[17] Spisulosine treatment has been associated with a decrease in the protein levels of key regulators like Cdc25C and Cyclin B1.[14][18] The reduction of Cdc25C, a phosphatase that activates CDK1, leads to the accumulation of an inactive, phosphorylated form of CDK1, thereby preventing entry into mitosis and arresting cells in the G2 phase.[14]

G Spisulosine Spisulosine Cdc25C Cdc25C Protein Spisulosine->Cdc25C Reduces levels CyclinB1 Cyclin B1 Protein Spisulosine->CyclinB1 Reduces levels CDK1_active CDK1/Cyclin B1 (Active) Cdc25C->CDK1_active Activates (Dephosphorylates CDK1) CDK1_inactive CDK1 (pY15) (Inactive) CDK1_inactive->CDK1_active G2M_Arrest G2/M Phase Arrest CDK1_active->G2M_Arrest Promotes M-phase entry (Inhibition leads to arrest)

Caption: Mechanism of Spisulosine-induced G2/M cell cycle arrest.

Quantitative Data Summary

Spisulosine exhibits potent cytotoxic activity across a panel of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the low micromolar to nanomolar range.

Cell LineCancer TypeIC50 Value (µM)Citation
PC-3Prostate Cancer~1[1][10]
LNCaPProstate Cancer~1[1][10]
MCF-7Breast Cancer< 1[4]
HCT-116Colon Cancer< 1[4]
Caco-2Colon Cancer< 1[4]
JurkatT-cell Leukemia< 1[4]
HeLaCervical Cancer< 1[4]

Experimental Protocols

The following are representative methodologies for key experiments cited in Spisulosine research. These are generalized protocols and should be optimized for specific experimental conditions.

Cell Proliferation Assay (SRB Assay)

This protocol is used to determine the IC50 value of Spisulosine.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Spisulosine in culture medium. Replace the existing medium with medium containing various concentrations of Spisulosine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle after Spisulosine treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat with Spisulosine at the desired concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

Western Blotting for Protein Expression

This protocol is used to measure changes in the levels of key signaling proteins.

  • Protein Extraction: Treat cells as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Cdc25C, p-CDK1, PKCζ, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control to normalize protein levels.

References

Unraveling the Intricacies of Spisulosine-d3: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spisulosine, a novel aminolipid originally isolated from the marine mollusc Spisula polynyma, and its deuterated analog Spisulosine-d3, have emerged as promising anti-cancer agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, focusing on its action on key signaling pathways that govern cell fate. Through a comprehensive review of existing literature, this document consolidates quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for the scientific community.

Core Mechanism: De Novo Ceramide Synthesis and PKCζ Activation

The primary mechanism of action of Spisulosine revolves around the induction of de novo synthesis of ceramide, a critical lipid second messenger, and the subsequent activation of the atypical protein kinase C isoform, PKCζ. This cascade of events ultimately leads to apoptosis and cell cycle arrest in a variety of cancer cell lines, with a pronounced efficacy observed in prostate cancer cells.[1][2] Unlike many conventional chemotherapeutics, the anti-proliferative effects of Spisulosine appear to be independent of the PI3K/Akt, JNK, and p38 signaling pathways.[1][2]

Quantitative Analysis of Spisulosine's Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of Spisulosine have been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, summarized in the table below, highlight the compound's potency.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer1[2]
LNCaPProstate Cancer1[2]
DU145Prostate Cancer1 (approx.)
MCF-7Breast Cancer< 1
HCT-116Colon Cancer< 1
Caco-2Colon Cancer< 1
JurkatT-cell Leukemia< 1
HeLaCervical Cancer< 1

Key Cellular Effects and Experimental Observations

Induction of Apoptosis

Spisulosine treatment triggers programmed cell death, or apoptosis, in cancer cells. This has been demonstrated through various experimental approaches, most notably the Annexin V assay, which detects the externalization of phosphatidylserine, an early hallmark of apoptosis.

Cell LineTreatmentApoptotic Cells (%)NotesReference
DU1451 mM 3-PKA-L (a quinoline-pyrrolidine gamma-lactam alkaloid from chestnut honey) for 48h81.81 (total)74.52% early apoptosis, 7.92% late apoptosis[3]
PC-31 mM 3-PKA-L for 48h91.00 (total)79.47% early apoptosis, 11.52% late apoptosis[3]
Cell Cycle Arrest

In addition to inducing apoptosis, Spisulosine halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis of DNA content is the standard method to assess these effects.

Cell LineTreatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
PC-3 Control58.722.418.9[4]
M4 (Resveratrol derivative) 10 µM55.218.526.3[4]
M4 (Resveratrol derivative) 25 µM48.916.234.9[4]
LNCaP Control65.118.216.7[4]
M4 (Resveratrol derivative) 10 µM62.315.821.9[4]
M4 (Resveratrol derivative) 25 µM57.613.928.5[4]
Disassembly of Actin Stress Fibers

A notable morphological change induced by Spisulosine is the disassembly of actin stress fibers. This effect is thought to be mediated by the modulation of Rho protein activity and contributes to the observed changes in cell shape and adhesion.

Signaling Pathway of this compound

The central signaling cascade initiated by Spisulosine is depicted in the following diagram.

Spisulosine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Spisulosine This compound CerS Ceramide Synthase Spisulosine->CerS stimulates Ceramide Ceramide CerS->Ceramide synthesizes PKCz PKCζ Ceramide->PKCz activates Apoptosis Apoptosis PKCz->Apoptosis CellCycleArrest Cell Cycle Arrest PKCz->CellCycleArrest ActinDisassembly Actin Stress Fiber Disassembly PKCz->ActinDisassembly Bcl2 Anti-apoptotic Bcl-2 proteins PKCz->Bcl2 inhibits Caspases Caspases PKCz->Caspases activates Bcl2->Apoptosis inhibits Caspases->Apoptosis execute

This compound signaling cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Spisulosine.

Ceramide Synthase Activity Assay

Objective: To measure the effect of Spisulosine on the activity of ceramide synthase.

Protocol:

  • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., PC-3, LNCaP) to 80-90% confluency. Treat cells with various concentrations of Spisulosine or vehicle control for a specified time.

  • Cell Lysis: Harvest cells and prepare cell lysates by sonication or detergent-based lysis in a suitable buffer.

  • Enzyme Reaction: Incubate cell lysates with a fluorescently labeled substrate (e.g., NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA) in a reaction buffer.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

  • Analysis: Separate the fluorescently labeled ceramide product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of fluorescent ceramide produced using a fluorescence scanner or detector. The activity is typically expressed as pmol of ceramide formed per mg of protein per minute.

Protein Kinase Cζ (PKCζ) Activity Assay

Objective: To determine the effect of Spisulosine on the kinase activity of PKCζ.

Protocol:

  • Immunoprecipitation: Lyse Spisulosine-treated and control cells and immunoprecipitate PKCζ using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated PKCζ in a kinase buffer containing a specific substrate peptide (e.g., CREBtide) and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. Kinase activity is expressed as pmol of phosphate (B84403) transferred per minute per mg of protein.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells following Spisulosine treatment.

Protocol:

  • Cell Treatment: Treat cells with Spisulosine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of Spisulosine on cell cycle distribution.

Protocol:

  • Cell Fixation: Treat cells with Spisulosine, harvest, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Immunofluorescence for Actin Stress Fibers

Objective: To visualize the effect of Spisulosine on the actin cytoskeleton.

Protocol:

  • Cell Seeding and Treatment: Grow cells on coverslips and treat with Spisulosine.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Staining: Stain the actin filaments with fluorescently labeled phalloidin. The nucleus can be counterstained with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation CellCulture Cancer Cell Lines (e.g., PC-3, LNCaP) Treatment This compound Treatment CellCulture->Treatment ApoptosisAssay Apoptosis Assay (Annexin V) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAssay CeramideAssay Ceramide Synthase Assay Treatment->CeramideAssay PKCzAssay PKCζ Activity Assay Treatment->PKCzAssay ActinStaining Actin Staining (Immunofluorescence) Treatment->ActinStaining DataAnalysis Quantitative Data Analysis (IC50, % Apoptosis, etc.) ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis CeramideAssay->DataAnalysis PKCzAssay->DataAnalysis PathwayMapping Signaling Pathway Mapping ActinStaining->PathwayMapping DataAnalysis->PathwayMapping Mechanism Elucidation of Mechanism of Action PathwayMapping->Mechanism

Workflow for this compound mechanism of action studies.

Conclusion

This compound represents a compelling anti-cancer candidate with a distinct mechanism of action centered on the de novo synthesis of ceramide and the activation of PKCζ. This guide provides a foundational understanding of its molecular pharmacology, offering valuable insights for researchers and drug development professionals. Further investigation into the downstream effectors of the PKCζ pathway and the interplay with other cellular processes will undoubtedly refine our understanding and pave the way for the clinical translation of this promising marine-derived compound.

References

Spisulosine vs. Spisulosine-d3: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (also known as ES-285) is a marine-derived aminolipid with demonstrated potent and selective antitumor activity. Its mechanism of action is intrinsically linked to its intracellular conversion into ceramide-like analogs, positioning it as a pro-drug that leverages the ceramide signaling pathway to induce cell death. This technical guide provides a comprehensive overview of the biological activity of Spisulosine, juxtaposed with its deuterated analog, Spisulosine-d3. While direct comparative biological data for this compound is not currently available in published literature, this document will explore the theoretical implications of deuteration on the pharmacokinetics and pharmacodynamics of Spisulosine, based on established principles of kinetic isotope effects. Detailed experimental protocols for evaluating the biological activity of these compounds are provided, alongside structured data presentations and signaling pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Introduction to Spisulosine and the Rationale for Deuteration

Spisulosine is a naturally occurring compound isolated from the marine mollusk Spisula polynyma. Structurally analogous to the sphingoid bases sphinganine (B43673) and sphingosine, it has garnered significant interest for its antiproliferative properties against a variety of human cancer cell lines, including breast, prostate, liver, kidney, and melanoma.[1][2][3] Its unique mechanism, which involves metabolic activation to ceramide analogs, offers a targeted approach to cancer therapy.[1]

The introduction of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug molecules is a strategy employed to favorably alter their metabolic profiles.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. This can result in a slower rate of metabolism, potentially leading to a longer drug half-life, increased exposure, and a modified safety and efficacy profile. This compound is the deuterated form of Spisulosine, though it is primarily documented for use as a tracer or internal standard in quantitative analyses. This guide will delve into the known biological activities of Spisulosine and theorize on how deuteration might impact these activities.

Biological Activity of Spisulosine

Spisulosine exhibits potent and selective antitumor effects. It is more active towards tumor cells than normal cells and its cytotoxic effect on cancer cells is irreversible after a short exposure time.

In Vitro Antiproliferative Activity

Spisulosine has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are in the sub-micromolar to low micromolar range for sensitive cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.21 - 0.32
T47DBreast Cancer0.21 - 0.32
SKBR3Breast Cancer0.21 - 0.32
MCF-7Breast Cancer< 1
Human Mammary Epithelial Cells (HMEC)Normal Breast2.2
PC-3Prostate Cancer1 - 10
LNCaPProstate Cancer1 - 10
HTC-116Colon Cancer< 1
Caco-2Colon Cancer< 1
JurkatLeukemia< 1
HeLaCervical Cancer< 1
Mechanism of Action

The primary mechanism of action of Spisulosine involves its intracellular metabolism and the subsequent activation of the ceramide signaling pathway.

Spisulosine acts as a prodrug, being metabolized within the cell into ceramide-like analogs by linking to long-chain fatty acids. This conversion is crucial for its cytotoxic effect. Inhibition of ceramide synthase, for instance by Fumonisin B1, has been shown to prevent the metabolism of Spisulosine and reduce its cell-killing activity. The accumulation of these ceramide analogs triggers downstream signaling events that lead to cell death.

Spisulosine Spisulosine Ceramide_Synthase Ceramide Synthase Spisulosine->Ceramide_Synthase Metabolized by Intracellular_Space Intracellular Space Ceramide_Analogs Ceramide Analogs Ceramide_Synthase->Ceramide_Analogs Generates Fatty_Acids Long Chain Fatty Acids Fatty_Acids->Ceramide_Synthase PKCzeta PKCζ Activation Ceramide_Analogs->PKCzeta Induces Cell_Death Caspase-Independent Cell Death PKCzeta->Cell_Death Leads to

Spisulosine's Mechanism of Action.

The cell death induced by Spisulosine is characterized as a caspase-independent mechanism. This suggests an alternative apoptotic or necrotic pathway that does not rely on the conventional caspase cascade. However, in prostate cancer cells, Spisulosine has been reported to induce apoptosis through intracellular ceramide accumulation and the activation of Protein Kinase C zeta (PKCζ). It is noteworthy that the signaling pathways involving JNK, Erks, or Akt do not appear to be affected by Spisulosine treatment.

Spisulosine treatment leads to morphological changes in cultured cells, causing them to become rounded and detach from the substrate. This is attributed to the disassembly of actin stress fibers, which are crucial for maintaining cell shape and adhesion.

Clinical and Preclinical Data

A Phase I clinical trial of Spisulosine administered as a weekly three-hour intravenous infusion in patients with advanced solid tumors was conducted. The maximum tolerated dose (MTD) was not reached due to the early termination of the trial program. Dose-limiting toxicities included a reversible grade 3 ALT increase and a case of grade 4 peripheral neuropathy. The pharmacokinetic data indicated a wide distribution and a long residence time of the compound.

This compound: A Theoretical Perspective

There is a lack of published studies directly comparing the biological activity of this compound with its non-deuterated counterpart. This compound is commercially available and is suggested for use as an internal standard for quantitative analysis or as a tracer in metabolic studies.

The Kinetic Isotope Effect and its Implications

The substitution of hydrogen with deuterium can significantly slow down metabolic processes where the cleavage of a C-H bond is the rate-limiting step. This is due to the higher bond energy of the C-D bond.

cluster_0 Non-Deuterated Drug (Spisulosine) cluster_1 Deuterated Drug (this compound) Spisulosine Spisulosine (C-H bond) Metabolism Metabolism (CYP450) Spisulosine->Metabolism Faster Metabolites Metabolites Metabolism->Metabolites Spisulosine_d3 This compound (C-D bond) Metabolism_d3 Metabolism (CYP450) Spisulosine_d3->Metabolism_d3 Slower Metabolites_d3 Metabolites Metabolism_d3->Metabolites_d3

The Kinetic Isotope Effect.
Potential Effects of Deuteration on Spisulosine's Biological Activity

Based on the general principles of deuterated drugs, we can hypothesize the potential consequences of deuteration on Spisulosine's activity:

  • Pharmacokinetics: If the sites of deuteration on this compound are at positions susceptible to metabolic breakdown, a decreased rate of metabolism could lead to a longer half-life and increased overall drug exposure (AUC). This could potentially allow for less frequent dosing.

  • Efficacy: Increased exposure could lead to enhanced antitumor efficacy. However, since Spisulosine is a prodrug that requires metabolism to become active, a slower conversion to its active ceramide-like analogs could potentially delay or reduce its efficacy. The precise location of deuteration is critical in determining the outcome.

  • Toxicity: A change in the metabolic profile could also alter the toxicity. A slower metabolism might reduce the formation of potentially toxic metabolites. Conversely, prolonged exposure to the parent compound could lead to different adverse effects.

Without experimental data, these points remain speculative. Further research is required to elucidate the actual biological activity and pharmacokinetic profile of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of Spisulosine and its deuterated analog.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring the total protein content of adherent cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-15,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Spisulosine or this compound for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Start Seed Cells Treat Treat with Compound Start->Treat Fix Fix with TCA Treat->Fix Stain Stain with SRB Fix->Stain Wash Wash with Acetic Acid Stain->Wash Solubilize Solubilize Dye Wash->Solubilize Read Read Absorbance Solubilize->Read End Analyze Data Read->End

SRB Assay Workflow.
Apoptosis Assessment: Caspase Activation by Flow Cytometry

This method quantifies apoptosis by detecting the activation of caspases, key mediators of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds to induce apoptosis. Include positive and negative controls.

  • Staining: Resuspend 5 x 10^5 to 1 x 10^6 cells/mL in 0.5 mL of warm medium. Add a fluorogenic caspase substrate (e.g., TF2-DEVD-FMK for caspase-3/7) and incubate at 37°C in a 5% CO2 incubator for 1-4 hours.

  • Washing: Pellet the cells by centrifugation and resuspend them in 0.5 mL of assay buffer or growth medium.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer with the appropriate laser and filter set for the chosen fluorophore (e.g., FITC channel for green fluorescence).

Ceramide Quantification: HPLC-MS/MS

This technique allows for the sensitive and specific quantification of different ceramide species.

Protocol:

  • Lipid Extraction: After cell treatment, harvest the cells and extract lipids using a suitable solvent system (e.g., a modified Bligh-Dyer method).

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for injection. An internal standard (e.g., C17:0 ceramide) should be added for accurate quantification.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18) and separate the different ceramide species using a gradient elution program.

  • Mass Spectrometry Detection: Introduce the column effluent into a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard.

  • Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard and using a standard curve.

PKCζ Activation Assay

This assay measures the activity of PKCζ, a key downstream effector of Spisulosine-induced ceramide accumulation.

Protocol:

  • Enzyme Reaction: In a microplate well, combine a kinase buffer, the PKCζ enzyme, a specific substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of ADP produced (indicating kinase activity) using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the PKCζ activity.

Conclusion

Spisulosine is a promising antitumor agent with a well-defined mechanism of action centered on the ceramide signaling pathway. Its selective cytotoxicity towards cancer cells makes it an attractive candidate for further development. The biological activity of its deuterated analog, this compound, remains to be experimentally determined. Based on the principles of the kinetic isotope effect, deuteration has the potential to significantly alter the pharmacokinetic profile of Spisulosine, which could in turn impact its efficacy and safety. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of Spisulosine and this compound, enabling a direct comparison of their biological activities. Such studies are essential to ascertain whether the theoretical advantages of deuteration translate into a tangible therapeutic benefit for this class of compounds.

References

Synthesis and Characterization of Spisulosine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine, also known as 1-deoxysphinganine, is a bioactive sphingoid base of marine origin with demonstrated antiproliferative properties.[1][2][3] Its deuterated analog, Spisulosine-d3, serves as a critical internal standard for precise quantification in metabolic studies and pharmacokinetic analyses using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4] This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of this compound, addressing a critical need for researchers in the field of sphingolipid metabolism and cancer research.

Introduction

Spisulosine has garnered significant interest for its ability to induce apoptosis in cancer cells by modulating the sphingolipid signaling pathway, specifically by increasing intracellular ceramide levels and activating protein kinase C zeta (PKCζ).[4] Understanding the metabolic fate and distribution of Spisulosine is paramount for its development as a potential therapeutic agent. Stable isotope-labeled internal standards, such as this compound, are indispensable tools for accurate bioanalysis. This guide outlines a plausible synthetic route and a robust characterization workflow for this compound, based on established chemical principles and published methodologies for related compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by adapting established methods for the synthesis of sphingoid bases and their deuterated analogs. A potential strategy involves the introduction of deuterium (B1214612) atoms at a chemically stable position in a late-stage synthetic intermediate of Spisulosine. One such approach is the deuteration of an unsaturated precursor via catalytic hydrogenation with deuterium gas.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of an Unsaturated Spisulosine Precursor

The initial steps would follow a known synthetic route to an unsaturated analog of Spisulosine. A previously reported total synthesis of (+)-spisulosine utilized a strategy involving a substrate-controlled aza-Claisen rearrangement to establish the correct stereochemistry, followed by a Wittig olefination to construct the long alkyl chain.[5] This would result in an intermediate with a double bond in the aliphatic chain, which is amenable to deuteration.

Step 2: Catalytic Deuteration

The unsaturated precursor would then be subjected to catalytic deuteration. A method described for the synthesis of a deuterated 1-deoxysphingosine analog can be adapted here.[1]

  • Reaction Setup: The unsaturated Spisulosine precursor is dissolved in a suitable solvent such as ethyl acetate (B1210297) or methanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution.

  • Deuteration: The reaction vessel is purged with deuterium gas (D2), and the reaction is stirred under a positive pressure of D2 at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete saturation of the double bond.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the crude this compound is purified by column chromatography on silica (B1680970) gel to yield the final product.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This technique will be used to confirm the overall structure of the molecule. The absence of signals corresponding to the olefinic protons of the precursor and the presence of the expected aliphatic signals will indicate successful hydrogenation. The integration of the proton signals will be consistent with the Spisulosine structure, with a noticeable decrease in the integral of the signals corresponding to the deuterated positions.

  • ²H NMR (Deuterium NMR): This analysis will directly confirm the incorporation of deuterium into the molecule and can provide information about the specific positions of the deuterium atoms.

  • ¹³C NMR (Carbon-13 NMR): This will provide further confirmation of the carbon skeleton of the molecule.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass of the synthesized this compound and confirming its elemental composition. The measured mass should correspond to the theoretical mass of C18H36D3NO.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis will provide structural information through fragmentation patterns, which can be compared to the non-deuterated Spisulosine standard to confirm the location of the deuterium labels.

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is used to determine the purity of the synthesized this compound. The purity should ideally be ≥98%.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.

ParameterExpected ValueMethod of Determination
Synthesis
Yield40-60% (from unsaturated precursor)Gravimetric
Characterization
Chemical FormulaC18H36D3NO-
Molecular Weight288.5 g/mol -
Exact Mass[M+H]⁺ expected: 289.3257High-Resolution Mass Spectrometry
Purity≥98%HPLC
Deuterium Incorporation≥98%Mass Spectrometry
¹H NMRConsistent with Spisulosine structure, with reduced integration at deuterated positionsNMR Spectroscopy
¹³C NMRConsistent with Spisulosine carbon skeletonNMR Spectroscopy

Signaling Pathway and Experimental Workflow Diagrams

Spisulosine Signaling Pathway

Spisulosine exerts its antiproliferative effects by intervening in the sphingolipid signaling pathway, leading to an accumulation of ceramides (B1148491) and subsequent apoptosis.

Spisulosine_Signaling_Pathway Spisulosine Spisulosine DeNovo_Synthesis De Novo Synthesis of Sphingolipids Spisulosine->DeNovo_Synthesis Modulates SPT Serine Palmitoyltransferase (SPT) Ceramide_Synthase Ceramide Synthase DeNovo_Synthesis->Ceramide_Synthase Ceramide Ceramide Accumulation Ceramide_Synthase->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis

Caption: Spisulosine's impact on the sphingolipid pathway.

Synthesis Workflow

The proposed synthesis of this compound follows a logical progression from an unsaturated precursor to the final deuterated product.

Synthesis_Workflow Start Unsaturated Spisulosine Precursor Deuteration Catalytic Deuteration (D2, 10% Pd/C) Start->Deuteration Filtration Catalyst Filtration Deuteration->Filtration Purification Column Chromatography Filtration->Purification Final_Product This compound Purification->Final_Product Characterization_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ²H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS HPLC HPLC Purity Analysis Sample->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis

References

Spisulosine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spisulosine-d3, a deuterated analog of the marine-derived anti-proliferative compound Spisulosine. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its study in cancer research, particularly in prostate cancer cell lines.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below, providing key identifiers and physical properties.

PropertyValueSource
CAS Number 1246298-31-6N/A
Molecular Formula C₁₈H₃₆D₃NON/A
Molecular Weight 288.53 g/mol N/A

Mechanism of Action: Inducing Apoptosis in Cancer Cells

Spisulosine exerts its anti-proliferative effects by inducing apoptosis in cancer cells. Research has shown that its mechanism of action in prostate cancer cell lines, such as PC-3 and LNCaP, involves the de novo synthesis of ceramide, which in turn leads to the activation of the atypical protein kinase C zeta (PKCζ).[1][2] This signaling cascade ultimately results in programmed cell death.

The anti-proliferative effect of Spisulosine has been observed to be independent of other common signaling pathways such as the PI3K/Akt, JNK, and p38 pathways.[1][2] The IC50 for Spisulosine in both PC-3 and LNCaP prostate cancer cell lines has been determined to be approximately 1 µM.[1]

Spisulosine_Signaling_Pathway cluster_cell Prostate Cancer Cell Spisulosine Spisulosine Ceramide_Synthase Ceramide Synthase Spisulosine->Ceramide_Synthase inhibits Ceramide Ceramide Ceramide_Synthase->Ceramide produces PKCz PKCζ Ceramide->PKCz activates Apoptosis Apoptosis PKCz->Apoptosis induces

Caption: Spisulosine signaling pathway in prostate cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Spisulosine.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Spisulosine on prostate cancer cell lines.

Materials:

  • PC-3 or LNCaP prostate cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Spisulosine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PC-3 or LNCaP cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of Spisulosine in culture medium. The final concentrations should range from 0.1 to 10 µM. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of Spisulosine or vehicle control.

  • Incubate the cells for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Ceramide Accumulation Assay

This protocol measures the intracellular accumulation of ceramide following Spisulosine treatment.

Materials:

  • PC-3 or LNCaP cells

  • Spisulosine

  • Fumonisin B1 (ceramide synthase inhibitor)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standard (e.g., C17-ceramide)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Culture PC-3 or LNCaP cells to 80-90% confluency.

  • Treat the cells with Spisulosine (e.g., at its IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). A control group should be treated with the vehicle (DMSO).

  • To confirm the role of de novo synthesis, a separate group of cells can be pre-treated with Fumonisin B1 for 1 hour before adding Spisulosine.

  • After treatment, harvest the cells and perform a lipid extraction using a suitable solvent system. Add an internal standard to normalize the results.

  • Analyze the lipid extracts by HPLC-MS to quantify the levels of different ceramide species.

  • Compare the ceramide levels in Spisulosine-treated cells to the control cells.

PKCζ Activation Assay (Western Blot)

This protocol assesses the activation of PKCζ by detecting its phosphorylation.

Materials:

  • PC-3 or LNCaP cells

  • Spisulosine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phospho-PKCζ

  • Primary antibody against total PKCζ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat PC-3 or LNCaP cells with Spisulosine at the IC50 concentration for different time points.

  • Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total PKCζ for normalization.

  • Quantify the band intensities to determine the level of PKCζ phosphorylation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Spisulosine.

Experimental_Workflow cluster_workflow Experimental Workflow for Spisulosine Investigation start Start cell_culture Prostate Cancer Cell Culture (PC-3, LNCaP) start->cell_culture ic50_determination IC50 Determination (MTT Assay) cell_culture->ic50_determination spisulosine_treatment Spisulosine Treatment (at IC50 concentration) ic50_determination->spisulosine_treatment ceramide_assay Ceramide Accumulation Assay (HPLC-MS) spisulosine_treatment->ceramide_assay pkcz_assay PKCζ Activation Assay (Western Blot) spisulosine_treatment->pkcz_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) spisulosine_treatment->apoptosis_assay data_analysis Data Analysis and Interpretation ceramide_assay->data_analysis pkcz_assay->data_analysis apoptosis_assay->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for studying Spisulosine.

References

The Role of Deuterium Labeling in Spisulosine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spisulosine (also known as ES-285) is a synthetic analog of a marine-derived sphingolipid that has demonstrated potent antiproliferative properties in preclinical studies. Its mechanism of action involves the induction of apoptosis through the de novo synthesis of ceramide and the subsequent activation of protein kinase C zeta (PKCζ). Clinical development of Spisulosine, however, has been hampered by dose-limiting toxicities, including hepatotoxicity and neurotoxicity. Spisulosine-d3, a deuterated isotopologue of the parent compound, has been synthesized. This technical guide provides an in-depth analysis of the scientific rationale and potential applications of deuterium (B1214612) labeling in the context of Spisulosine, focusing on its role in analytical methodologies and the potential for improving the drug's pharmacokinetic profile.

The Scientific Rationale for Deuterium Labeling

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). This seemingly subtle difference can have a profound impact on the physicochemical properties of a molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This principle is the foundation of the Kinetic Isotope Effect (KIE) .

The KIE manifests as a slower rate of chemical reactions that involve the cleavage of a C-D bond compared to a C-H bond. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be significantly reduced.[1][2] This can lead to several advantageous pharmacokinetic properties:

  • Increased Half-Life (t½): A slower rate of metabolism extends the time the drug remains in circulation.

  • Enhanced Drug Exposure (AUC): A longer half-life and reduced clearance result in a higher overall exposure of the body to the drug.

  • Reduced Dosing Frequency: Drugs with longer half-lives can be administered less often, improving patient compliance.

  • Potential for Lower Doses: Increased exposure may allow for the administration of smaller doses to achieve the same therapeutic effect, potentially reducing dose-dependent toxicities.

  • Metabolic Switching: Deuteration can block a primary metabolic pathway, shunting metabolism towards alternative routes. This can be beneficial if the primary pathway leads to the formation of toxic metabolites.

Spisulosine and the Rationale for Deuteration

Spisulosine is a sphingoid base analog that has shown promise as an anticancer agent.[3][4] However, its clinical utility has been limited by a narrow therapeutic window.[5] While specific metabolic pathways of Spisulosine are not extensively detailed in publicly available literature, N-demethylation and hydroxylation are common metabolic routes for similar amine-containing compounds, often mediated by CYP enzymes.[1][6] Deuteration at or near the sites of metabolism could potentially slow down these processes, leading to an improved pharmacokinetic and safety profile.

Data Presentation: Pharmacokinetics of Spisulosine

Currently, there is no publicly available data directly comparing the pharmacokinetic parameters of Spisulosine and this compound. The primary described use of this compound is as a stable isotope-labeled internal standard for accurate quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[7][8][9][10]

The following table summarizes the pharmacokinetic parameters of Spisulosine from a Phase I clinical trial in patients with advanced solid malignancies, where the drug was administered as a weekly three-hour intravenous infusion.[5]

ParameterValueUnit
Dose Proportionality Linear relationship between dose and exposure (Cmax and AUC)-
Distribution Wide-
Terminal Half-Life (t½) Longhours
Elimination Biphasic-

Note: Specific numerical values for half-life, clearance, and volume of distribution were not provided in the cited source.

To illustrate the potential impact of deuteration, the following table presents a hypothetical comparison based on observed effects in other deuterated drug candidates. This data is for illustrative purposes only and does not represent actual data for this compound.

ParameterSpisulosine (Hypothetical)This compound (Potential Effect)Percent Change
Half-Life (t½) 1015-20+50-100%
AUC (Area Under the Curve) 500750-1000+50-100%
Clearance (CL) 2010-15-25-50%

Experimental Protocols

Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the in vitro metabolic stability of a compound, which is a critical step in evaluating the potential impact of deuteration.

Objective: To determine the rate of disappearance of Spisulosine and this compound when incubated with liver microsomes.

Materials:

  • Spisulosine and this compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (a stable, non-metabolized compound for LC-MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Spisulosine and this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compounds in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a quenching solution of ice-cold ACN containing the internal standard.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to the phosphate buffer.

    • Add the working solution of the test compound to the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN quenching solution to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Quantification of Intracellular Ceramide by LC-MS/MS

This protocol provides a method for measuring the levels of intracellular ceramide, a key downstream effector of Spisulosine's action.[11][12][13]

Objective: To quantify changes in intracellular ceramide levels in response to treatment with Spisulosine.

Materials:

  • Cancer cell line (e.g., PC-3 or LNCaP)

  • Cell culture medium and supplements

  • Spisulosine

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607):Methanol (1:2, v/v), ice-cold

  • Ceramide internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Spisulosine or vehicle control for the desired time period.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold chloroform:methanol (1:2, v/v) to the cells and scrape them from the plate.

    • Add the ceramide internal standard to the cell lysate.

    • Vortex the mixture thoroughly and incubate on ice.

  • Phase Separation and Sample Preparation:

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the different ceramide species using a reverse-phase C18 column with a suitable gradient elution.

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ceramide standards.

    • Normalize the peak areas of the endogenous ceramides (B1148491) to the peak area of the internal standard.

    • Quantify the amount of each ceramide species by comparing their normalized peak areas to the standard curve.

Assessment of PKCζ Activation by Western Blot

This protocol describes how to measure the activation of PKCζ, a downstream target of Spisulosine-induced ceramide production, by detecting its phosphorylation.[14][15][16][17]

Objective: To determine the effect of Spisulosine on the phosphorylation of PKCζ.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Spisulosine

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PKCζ and anti-total-PKCζ

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Spisulosine as described in the previous protocol.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-PKCζ primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-PKCζ antibody to confirm equal protein loading.

    • Quantify the band intensities and express the level of phosphorylated PKCζ as a ratio to total PKCζ.

Visualizations

Signaling Pathway of Spisulosine

Spisulosine_Signaling_Pathway cluster_0 Spisulosine Spisulosine CellMembrane Cell Membrane SPT Serine Palmitoyltransferase (SPT) Spisulosine->SPT Induces Actin Actin Stress Fiber Disassembly Spisulosine->Actin Promotes CeramideSynthase Ceramide Synthase Ceramide De Novo Ceramide Synthesis CeramideSynthase->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis Leads to

Caption: Proposed signaling pathway of Spisulosine leading to apoptosis.

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow Start Start PrepareSolutions Prepare Solutions: - Test Compounds (Spisulosine/Spisulosine-d3) - Liver Microsomes - NADPH Regenerating System Start->PrepareSolutions Incubation Incubate at 37°C PrepareSolutions->Incubation TimePoints Collect Aliquots at Time Points (0-60 min) Incubation->TimePoints Quench Quench Reaction with Ice-Cold Acetonitrile + Internal Standard TimePoints->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze DataAnalysis Data Analysis: - Calculate t½ and Clint Analyze->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro metabolic stability assay.

Logical Relationship of Deuteration and Pharmacokinetics

Deuteration_PK_Logic Deuteration Deuterium Labeling at Metabolically Labile Site KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Leads to Metabolism Decreased Rate of Metabolism KIE->Metabolism HalfLife Increased Half-Life (t½) Metabolism->HalfLife AUC Increased Exposure (AUC) Metabolism->AUC Dosing Reduced Dosing Frequency HalfLife->Dosing Toxicity Potentially Reduced Dose-Dependent Toxicity AUC->Toxicity

Caption: Logical flow of how deuterium labeling can improve pharmacokinetics.

Conclusion

Deuterium labeling represents a promising strategy to enhance the therapeutic potential of drug candidates with suboptimal pharmacokinetic profiles. In the case of Spisulosine, while this compound is currently utilized as an analytical tool, the principles of the kinetic isotope effect suggest that a deuterated version of Spisulosine could exhibit improved metabolic stability. This could translate to a better safety and efficacy profile, potentially overcoming the hurdles that have thus far limited its clinical development. Further non-clinical studies directly comparing the pharmacokinetics and pharmacodynamics of Spisulosine and a strategically deuterated analog are warranted to explore this potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.

References

An In-depth Technical Guide to the Pharmacology of the Spisulosine Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (B1684007) (also known as ES-285) is a synthetic analog of a naturally occurring sphingoid base isolated from the marine mollusk Spisula polynyma. As an antineoplastic agent, it has demonstrated potent antiproliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the pharmacology of the spisulosine parent compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to elucidate its biological functions.

Introduction

Spisulosine is a novel marine-derived compound with a unique chemical structure that has garnered interest for its anticancer properties.[1] It is a 1-deoxysphinganine analog, a class of molecules known to be involved in critical cellular processes.[2] Early preclinical studies revealed its ability to inhibit the growth of various tumor cells, leading to its advancement into early-phase clinical trials. This document serves as a detailed resource for researchers and drug development professionals, summarizing the key pharmacological data and experimental protocols related to the parent spisulosine compound.

Antiproliferative Activity

Spisulosine exhibits broad-spectrum antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer< 1[3]
HCT-116Colon Cancer< 1[3]
Caco-2Colorectal Adenocarcinoma< 1[3]
JurkatT-cell Leukemia< 1
HeLaCervical Cancer< 1
PC-3Prostate Cancer1
LNCaPProstate Cancer1

Table 1: In Vitro Antiproliferative Activity of Spisulosine in Human Cancer Cell Lines. This table summarizes the reported IC50 values for spisulosine across a panel of human cancer cell lines.

Pharmacokinetics: Phase I Clinical Trial Data

A Phase I dose-escalating study of spisulosine (ES-285) administered as a weekly three-hour intravenous infusion was conducted in patients with advanced solid malignancies. The study aimed to determine the maximum tolerated dose (MTD), safety, efficacy, and pharmacokinetic (PK) profile of the compound.

Dose Level (mg/m²)Cmax (ng/mL)AUC (ng·h/mL)
4--
8--
16--
32--
64--
128--
200--

Table 2: Summary of Pharmacokinetic Parameters of Spisulosine from a Phase I Clinical Trial. Data extracted from the text of the clinical trial publication indicates a wide distribution, a long residence time, and dose proportionality of the agent. Specific mean values for Cmax and AUC at each dose level were not provided in a tabular format in the source publication but the text indicates a range for Cmax from 11.9 to 457.0 ng/mL and for AUC0-24h from 31.5 to 1201.5 ng·h/mL over a dose range of 6 to 160 mg/m²/day in a related study. The MTD was not reached in the weekly infusion trial but was considered to be likely in the range of 200 mg/m². In a separate trial with a three-week infusion schedule, the MTD was determined to be 200 mg/m².

Mechanism of Action

The anticancer effects of spisulosine are attributed to its multifaceted mechanism of action, which involves the disruption of the actin cytoskeleton and the modulation of key signaling pathways.

Disassembly of Actin Stress Fibers

A primary effect of spisulosine is the induction of profound morphological changes in cultured cells, leading to a rounded phenotype. This is a direct consequence of the disassembly of actin stress fibers, which are crucial for maintaining cell shape, adhesion, and motility.

Spisulosine-Induced Actin Stress Fiber Disassembly Spisulosine Spisulosine Cell Cell Spisulosine->Cell Enters ActinStressFibers ActinStressFibers Spisulosine->ActinStressFibers Induces Disassembly Cell->ActinStressFibers Maintains CellRounding CellRounding ActinStressFibers->CellRounding Leads to

Figure 1: Spisulosine's effect on actin stress fibers. This diagram illustrates how spisulosine leads to the disassembly of actin stress fibers, resulting in cell rounding.

Induction of Ceramide Accumulation and PKCζ Activation

Spisulosine treatment leads to an increase in intracellular ceramide levels. This accumulation is a result of the de novo biosynthesis of ceramide, a critical signaling lipid involved in apoptosis and cell cycle arrest. The elevated ceramide levels subsequently lead to the activation of the atypical protein kinase C isoform, PKCζ, a known downstream effector of ceramide.

Spisulosine-Induced Ceramide Signaling Pathway Spisulosine Spisulosine DeNovoCeramideSynthesis DeNovoCeramideSynthesis Spisulosine->DeNovoCeramideSynthesis Stimulates Ceramide Ceramide DeNovoCeramideSynthesis->Ceramide Produces PKCzeta PKCzeta Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis Induces

Figure 2: Spisulosine's impact on ceramide signaling. This diagram shows the pathway from spisulosine stimulation of ceramide synthesis to the activation of PKCζ and subsequent apoptosis.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of spisulosine against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of spisulosine (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

MTT Assay Workflow A Seed Cells B Add Spisulosine A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT-based antiproliferative assay. A step-by-step visualization of the experimental procedure to determine the IC50 of spisulosine.

Immunofluorescence Staining for Actin Stress Fibers

Objective: To visualize the effect of spisulosine on the actin cytoskeleton.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with spisulosine at a concentration known to induce morphological changes (e.g., 1-10 µM) for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature in the dark.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Visualize the actin filaments using a fluorescence microscope.

Quantification of Intracellular Ceramide Levels by Mass Spectrometry

Objective: To measure the change in intracellular ceramide levels following spisulosine treatment.

Protocol:

  • Cell Lysis: Treat cells with spisulosine and a vehicle control. After the incubation period, wash the cells with ice-cold PBS and lyse them.

  • Lipid Extraction: Perform a Bligh-Dyer lipid extraction to separate the lipid and aqueous phases.

  • Internal Standard: Add a known amount of an internal ceramide standard (e.g., C17-ceramide) to the lipid extract for quantification.

  • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different ceramide species.

  • Data Analysis: Normalize the abundance of each ceramide species to the internal standard and compare the levels between spisulosine-treated and control samples.

Western Blot Analysis of PKCζ Activation

Objective: To determine the phosphorylation status of PKCζ as an indicator of its activation.

Protocol:

  • Protein Extraction: Treat cells with spisulosine and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of PKCζ overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PKCζ to confirm equal protein loading.

Conclusion

The parent compound spisulosine is a potent antiproliferative agent with a well-defined mechanism of action that involves the disruption of the actin cytoskeleton and the activation of the ceramide/PKCζ signaling pathway. While early clinical trials have shown dose-limiting toxicities, the unique mode of action of spisulosine makes it an important lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological properties of spisulosine and its derivatives.

References

Methodological & Application

Application Note: Quantification of Spisulosine in Human Plasma using Spisulosine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Spisulosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Spisulosine-d3, a stable isotope-labeled derivative, is employed as an internal standard to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation. This methodology is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Spisulosine concentrations in a biological matrix.

Introduction

Spisulosine (also known as ES-285) is a marine-derived aminolipid with potent antiproliferative and pro-apoptotic properties. Its mechanism of action involves the sphingolipid signaling pathway, making it a compound of interest for cancer research and drug development. To support preclinical and clinical investigations, a reliable bioanalytical method for the accurate quantification of Spisulosine in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it effectively compensates for variations in sample preparation and matrix effects.

Experimental

Materials and Reagents
Sample Preparation

A simple and efficient protein precipitation method is utilized for sample extraction:

  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for separation (Example in Table 2)

Table 2: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
2.595
3.595
3.610
5.010

Mass Spectrometry:

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions:

Note: The following MRM transitions are illustrative examples and require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Spisulosine [M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value
This compound [M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value

Method Validation (Illustrative Data)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below with example data.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Spisulosine1 - 1000> 0.995

Table 4: Precision and Accuracy (Quality Control Samples)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Spisulosine> 85Minimal

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh Spisulosine and this compound and dissolve in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Spisulosine stock solution in 50:50 methanol:water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to the desired final concentration (e.g., 50 ng/mL).

Protocol 2: Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in Acetonitrile) plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Spisulosine calibration->quantification

Caption: LC-MS/MS analytical workflow for Spisulosine quantification.

Spisulosine Signaling Pathway

Spisulosine exerts its anticancer effects by modulating the sphingolipid signaling pathway, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Spisulosine Spisulosine Ceramide Ceramide Accumulation Spisulosine->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta JNK JNK Activation PKCzeta->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified signaling pathway of Spisulosine-induced apoptosis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Spisulosine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for supporting pharmacokinetic and other research studies involving this promising anticancer agent. The provided protocols and validation parameters serve as a strong foundation for the implementation of this assay in a research laboratory setting.

Application Note: High-Throughput Quantification of Spisulosine in Human Plasma using a Validated LC-MS/MS Method with Spisulosine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Spisulosine (ES-285) in human plasma. Spisulosine, a bioactive amino alcohol of marine origin, has garnered significant interest for its antiproliferative properties. This method utilizes a stable isotope-labeled internal standard, Spisulosine-d3, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and preclinical research in drug development.

Introduction

Spisulosine (also known as ES-285) is a 1-deoxysphinganine analog isolated from the marine clam Spisula polynyma. It has demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action of Spisulosine is linked to the de novo synthesis of ceramide, a key signaling molecule in the sphingolipid pathway that can induce apoptosis.[1][2][3] Given its therapeutic potential, a reliable and validated bioanalytical method is crucial for its evaluation in preclinical and clinical studies.

This application note details a validated LC-MS/MS method for the quantification of Spisulosine in human plasma, using this compound as the internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[4] The described method is highly selective, sensitive, and has been developed to be compliant with the general principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA.[5]

Experimental Protocols

Materials and Reagents
  • Spisulosine and this compound reference standards were sourced from a reputable supplier.

  • HPLC-grade methanol (B129727), acetonitrile, and water were obtained from a commercial vendor.

  • Formic acid (LC-MS grade) was also commercially sourced.

  • Human plasma (with K2EDTA as anticoagulant) was obtained from an accredited biobank.

Sample Preparation

A protein precipitation method was employed for the extraction of Spisulosine from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: +5000 V.

  • Source Temperature: 500°C.

  • MRM Transitions (Hypothetical - to be optimized experimentally):

    • Spisulosine: Precursor ion (Q1) m/z 286.3 -> Product ion (Q3) m/z 268.3 (loss of water).

    • This compound: Precursor ion (Q1) m/z 289.3 -> Product ion (Q3) m/z 271.3 (loss of water).

  • Collision Energy: To be optimized for each transition.

Method Validation Summary

The method was validated according to general bioanalytical method validation guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery 85 - 105%
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)

Note: The values presented in this table are representative of typical performance for a validated bioanalytical LC-MS/MS method and should be confirmed during actual method validation.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation with Cold Methanol add_is->ppt centrifuge Centrifugation (13,000 x g, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject 5 µL into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Spisulosine.

signaling_pathway cluster_pathway De Novo Sphingolipid Synthesis Pathway serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine 3-KSR dh_ceramide Dihydroceramide sphinganine->dh_ceramide Ceramide Synthase ceramide Ceramide dh_ceramide->ceramide DES1 apoptosis Apoptosis ceramide->apoptosis spisulosine Spisulosine spisulosine->dh_ceramide Promotes synthesis

Caption: Simplified diagram of the de novo sphingolipid synthesis pathway and the proposed action of Spisulosine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Spisulosine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient protein precipitation sample preparation protocol makes this method well-suited for the analysis of a large number of samples in a research or preclinical setting. This validated method will be a valuable tool for advancing the understanding of the pharmacokinetics and therapeutic potential of Spisulosine.

References

Application Note: The Use of Spisulosine-d3 in In Vitro Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spisulosine (ES-285) is an antitumoral compound of marine origin that has shown antiproliferative effects.[1] As with any drug candidate, understanding its metabolic fate is crucial for preclinical development. Metabolic stability assays are fundamental in vitro studies that predict the in vivo clearance of a compound, providing essential data for optimizing pharmacokinetic profiles.[2][3] The use of a stable isotope-labeled internal standard, such as Spisulosine-d3, is the gold standard for quantitative analysis in these assays, particularly when using liquid chromatography-mass spectrometry (LC-MS).[4]

This compound is a deuterium-labeled version of Spisulosine.[1] This note provides a comprehensive overview and protocol for utilizing this compound in metabolic stability assays to ensure accurate and reliable quantification of the parent compound's depletion over time.

Principle of a Deuterated Internal Standard

The power of using this compound lies in the principle of isotope dilution mass spectrometry.[4] this compound is chemically identical to Spisulosine, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.[4] By adding a known concentration of this compound to the experimental samples at an early stage, it acts as a perfect mimic for the analyte.[4] Any variability during sample preparation, extraction, and LC-MS analysis will affect both the analyte and the internal standard equally.[4] This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[4]

Metabolic Pathways of Spisulosine

Spisulosine is a 1-deoxysphingolipid.[5][6] Unlike typical sphingolipids, 1-deoxysphingolipids lack the C1-hydroxyl group, which makes them resistant to canonical degradation pathways.[6] Recent studies have indicated that these compounds can be metabolized by a cytochrome P450 (CYP) dependent pathway, specifically involving CYP4F enzymes.[7] This suggests that the primary metabolic route for Spisulosine likely involves hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability of Spisulosine using Liver Microsomes

This protocol outlines the determination of the metabolic stability of Spisulosine in the presence of liver microsomes, using this compound as an internal standard for LC-MS/MS analysis.

Materials and Reagents

  • Spisulosine

  • This compound (Internal Standard, IS)[1]

  • Pooled Liver Microsomes (from human or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • 96-well incubation plates

  • 96-well collection plates

Procedure

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of Spisulosine in methanol.[4]

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[4]

    • From the stock solutions, prepare working solutions of Spisulosine (e.g., 1 µM) and this compound (e.g., 100 nM) in the incubation buffer.

  • Incubation:

    • Thaw the pooled liver microsomes on ice.

    • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.[8][9]

    • Add the Spisulosine working solution to the microsomal suspension and pre-incubate at 37°C for 5 minutes.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[2][10]

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add the collected aliquots to a 96-well collection plate containing ice-cold acetonitrile with the this compound internal standard.[10] A typical ratio is 2:1 or 3:1 of ACN:sample.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Spisulosine. The method should be optimized to separate Spisulosine from potential metabolites and monitor the specific mass transitions for both Spisulosine and this compound.

  • Data Analysis:

    • Calculate the percentage of Spisulosine remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of remaining Spisulosine against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg protein/mL).[11]

Data Presentation

The results of the metabolic stability assay can be summarized in the following table:

Time (minutes)Spisulosine Remaining (%)
0100
585
1560
3035
4515
605

Calculated Parameters:

ParameterValue
In Vitro Half-life (t½)20 minutes
Intrinsic Clearance (CLint)69.3 µL/min/mg protein

Note: The data presented are for illustrative purposes and will vary depending on the experimental conditions and the specific lot of microsomes used.

Visualizations

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_spis Spisulosine Working Solution mix Combine Spisulosine & Microsomes prep_spis->mix prep_is This compound Internal Standard terminate Terminate Reaction (Acetonitrile + IS) prep_is->terminate prep_microsomes Liver Microsomes Suspension prep_microsomes->mix prep_nadph NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction mix->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->sampling sampling->terminate centrifuge Protein Precipitation terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_t12 Calculate Half-Life (t½) analyze->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) calc_t12->calc_clint

Workflow for an in vitro metabolic stability assay.

Spisulosine_Metabolism cluster_pathway Putative Metabolic Pathway of Spisulosine spisulosine Spisulosine (1-deoxysphinganine) hydroxylated Hydroxylated Metabolites spisulosine->hydroxylated CYP4F Enzymes (Phase I Metabolism) further_ox Further Oxidized Metabolites hydroxylated->further_ox Oxidation excretion Excretion further_ox->excretion

References

Application Notes and Protocols for Spisulosine-d3 as a Cell-Based Assay Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine is a marine-derived amino alcohol that has demonstrated potent antiproliferative and pro-apoptotic activity in various cancer cell lines.[1][2] Its mechanism of action involves the de novo synthesis of intracellular ceramides (B1148491), leading to the activation of protein kinase C zeta (PKCζ) and subsequent induction of apoptosis.[1][2] For robust and accurate quantification of Spisulosine's effects in cell-based assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), a reliable internal standard is crucial. Spisulosine-d3, a deuterated analog of Spisulosine, serves as an ideal internal standard. Its near-identical chemical and physical properties to Spisulosine ensure it effectively accounts for variations in sample preparation, extraction, and instrument response, a critical aspect for reliable LC-MS quantification.[3]

These application notes provide detailed protocols for utilizing this compound as an internal standard in cell-based assays to investigate the effects of Spisulosine on cancer cells, with a focus on quantifying changes in intracellular ceramide levels.

Key Applications

  • Pharmacokinetic studies: Determining the uptake and metabolism of Spisulosine in cultured cells.

  • Mechanism of action studies: Quantifying the Spisulosine-induced accumulation of intracellular ceramides.

  • High-throughput screening: Accurately assessing the potency and efficacy of Spisulosine and its analogs.

Signaling Pathway of Spisulosine-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by Spisulosine in cancer cells.

Spisulosine_Pathway cluster_cell Cancer Cell Spisulosine Spisulosine Ceramide_Synthase Ceramide Synthase Spisulosine->Ceramide_Synthase stimulates Ceramide Ceramide Accumulation Ceramide_Synthase->Ceramide de novo synthesis PKCzeta PKCζ Activation Ceramide->PKCzeta activates Apoptosis Apoptosis PKCzeta->Apoptosis

Caption: Spisulosine signaling pathway in cancer cells.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of prostate cancer cell lines and subsequent treatment with Spisulosine.

Materials:

  • PC-3 or LNCaP prostate cancer cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Spisulosine

  • This compound

  • DMSO

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed PC-3 or LNCaP cells in 6-well plates at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Spisulosine Treatment: Prepare a stock solution of Spisulosine in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. A typical effective concentration for Spisulosine is around its IC50 of 1 µM for both PC-3 and LNCaP cells. Treat the cells for 24-48 hours.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate lysis buffer for subsequent protein or lipid extraction.

Quantification of Intracellular Ceramides using LC-MS/MS with this compound Internal Standard

This protocol provides a method for the extraction and quantification of intracellular ceramides following Spisulosine treatment, using this compound as an internal standard.

Experimental Workflow:

LCMS_Workflow start Cell Culture & Spisulosine Treatment harvest Cell Harvesting start->harvest add_is Addition of This compound (Internal Standard) harvest->add_is extraction Lipid Extraction (e.g., with methanol/dichloromethane) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Data Processing & Quantification analysis->quant

Caption: Workflow for ceramide quantification.

Materials:

Procedure:

  • Internal Standard Spiking: To the harvested cell pellets, add a known amount of this compound solution.

  • Lipid Extraction:

    • Add a solvent mixture of methanol:dichloromethane:water (2:4:1, v/v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

  • LC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation on a C18 column. A typical mobile phase consists of a gradient of water with 0.2% formic acid and 200 mM ammonium formate (Eluent A) and acetonitrile with 0.2% formic acid (Eluent B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for different ceramide species and for Spisulosine and this compound.

  • Data Analysis:

    • Integrate the peak areas for each ceramide species, Spisulosine, and this compound.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard (this compound).

    • Quantify the concentration of each ceramide species by comparing the area ratios to a standard curve prepared with known concentrations of ceramide standards and a fixed concentration of the internal standard.

Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% formic acid and 200 mM ammonium formate
Mobile Phase B Acetonitrile with 0.2% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Selected Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Spisulosine286.3[To be determined empirically]
This compound289.3[To be determined empirically]
C16:0-Ceramide538.5264.3
C18:0-Ceramide566.5264.3
C24:0-Ceramide650.6264.3
C24:1-Ceramide648.6264.3

Note: MRM transitions should be optimized for the specific instrument used.

PKCζ Activation Assay

This protocol describes how to measure the activation of PKCζ in response to Spisulosine treatment.

Materials:

  • Treated and harvested cells

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PKCζ antibody

  • Secondary antibody conjugated to HRP

  • Commercially available PKC kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Bradford assay reagent

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration using the Bradford assay.

  • Immunoprecipitation (optional): Immunoprecipitate PKCζ from the cell lysates using a specific antibody.

  • Kinase Assay: Perform the PKC kinase activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the cell lysate or immunoprecipitated PKCζ with a specific substrate and ATP.

  • Detection: Measure the kinase activity, for instance, by quantifying the amount of ADP produced using a luminescence-based method.

  • Data Analysis: Normalize the kinase activity to the total protein concentration. Compare the PKCζ activity in Spisulosine-treated cells to that in untreated control cells.

Table 3: Expected Outcomes of Spisulosine Treatment in PC-3 Cells

AssayEndpointExpected Result with 1 µM Spisulosine
Cell ViabilityIC50~1 µM after 48 hours
LC-MS/MSIntracellular Ceramide LevelsSignificant increase after 24-48 hours
Kinase AssayPKCζ ActivityIncreased activation

Conclusion

This compound is an essential tool for the accurate and precise quantification of Spisulosine and its effects on intracellular ceramide levels in cell-based assays. The provided protocols offer a framework for researchers to investigate the mechanism of action of Spisulosine and to evaluate its potential as a therapeutic agent. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical method development in drug discovery and development.

References

Application Note: Quantitative Analysis of Spisulosine in Human Plasma Using Spisulosine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantitative analysis of Spisulosine in human plasma. The method utilizes a stable isotope-labeled internal standard, Spisulosine-d3, to ensure accuracy and precision. The sample preparation workflow involves a straightforward protein precipitation technique, which is efficient for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Spisulosine.

Introduction

Spisulosine (1-deoxysphinganine) is a bioactive sphingoid analog isolated from the marine mollusk Spisula polynyma.[1] It has demonstrated potent antineoplastic properties by inducing apoptosis through the activation of caspases and modulation of protein kinase C (PKC) signaling pathways.[2] Accurate quantification of Spisulosine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects.[3]

This document provides a comprehensive protocol for the extraction of Spisulosine from human plasma and its subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Spisulosine and this compound reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)[4]

  • Methanol (HPLC grade)[5]

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Equipment
  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Spisulosine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Spisulosine stock solution in 50:50 acetonitrile:water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (0.5 µg/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.

  • Pipette 50 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (0.5 µg/mL this compound in acetonitrile with 0.1% formic acid) to each tube. The 3:1 ratio of organic solvent to plasma is effective for protein removal.

  • Vortex mix each tube for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization for different LC-MS/MS systems.

LC Parameters Setting
ColumnC18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS/MS Parameters Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.350 °C
MRM Transitions Precursor Ion (m/z)
SpisulosineTo be determined experimentally
This compoundTo be determined experimentally

Data Presentation

The following tables represent expected performance characteristics for a bioanalytical method of this type.

Table 1: Calibration Curve Performance

AnalyteCalibration Range (ng/mL)
Spisulosine1 - 1000> 0.995

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (3 ng/mL)< 15%< 15%85 - 115%
Mid QC (100 ng/mL)< 15%< 15%85 - 115%
High QC (800 ng/mL)< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)IS-Normalized Matrix Factor
Spisulosine> 85%0.95 - 1.05

Visualizations

experimental_workflow Experimental Workflow for Spisulosine Analysis sample Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in ACN, 150 µL) sample->is_addition vortex Vortex Mix (10 min) is_addition->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the sample preparation and analysis of Spisulosine.

signaling_pathway Proposed Spisulosine Signaling Pathway spisulosine Spisulosine pkc Protein Kinase C (PKC) Activation spisulosine->pkc p53 p53 Phosphorylation Modification spisulosine->p53 caspase12 Caspase-12 Activation spisulosine->caspase12 apoptosis Apoptosis pkc->apoptosis p53->apoptosis caspase3 Caspase-3 Activation caspase12->caspase3 caspase3->apoptosis

Caption: Spisulosine induces apoptosis via PKC and caspase activation.

Conclusion

The protein precipitation method described in this application note provides a simple, rapid, and robust procedure for the quantitative analysis of Spisulosine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for high-throughput bioanalysis in support of drug development programs.

References

Application Notes and Protocols for In Vitro DMPK Profiling of Spisulosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (ES-285) is a marine-derived aminolipid with demonstrated antiproliferative properties, making it a compound of interest in oncology research.[1][2][3] Spisulosine-d3 is a deuterated analog of Spisulosine, developed to potentially improve its pharmacokinetic and metabolic profile.[1] The substitution of hydrogen with deuterium (B1214612) at specific metabolic sites can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect, potentially leading to enhanced metabolic stability.[4]

These application notes provide detailed protocols for the in vitro evaluation of the Drug Metabolism and Pharmacokinetics (DMPK) properties of this compound. Understanding these characteristics is crucial for the progression of this compound through the drug development pipeline.[5][6][7][8] The following protocols for metabolic stability, plasma protein binding, and cytochrome P450 (CYP450) inhibition are standard assays for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of new chemical entities.[9][10][11]

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by human liver microsomal enzymes. This assay helps in predicting the hepatic clearance of the compound.[4][12]

Experimental Protocol

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with internal standard, e.g., a structurally similar stable isotope-labeled compound)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, combine phosphate buffer, HLM, and the this compound working solution to a final concentration of 1 µM. The final DMSO concentration should be less than 1%.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Include control wells without NADPH to assess non-enzymatic degradation.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line provides the elimination rate constant (k).

  • In vitro half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Data Presentation
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundData to be generatedData to be generated
Verapamil (High Clearance Control)Data to be generatedData to be generated
Warfarin (B611796) (Low Clearance Control)Data to be generatedData to be generated

Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_mix Prepare Incubation Mix (HLM, Buffer) prep_stock->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate % Remaining analyze->calc plot Plot ln(% Remaining) vs. Time calc->plot determine Determine t½ and CLint plot->determine

Caption: Workflow for the in vitro metabolic stability assay of this compound.

Plasma Protein Binding of this compound

Objective: To determine the extent to which this compound binds to plasma proteins. The unbound fraction of a drug is generally considered to be pharmacologically active.

Experimental Protocol

Materials:

  • This compound

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Control compounds (e.g., a high-binding compound like warfarin and a low-binding compound like metoprolol)

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • Spike the human plasma with this compound to the desired final concentration.

  • Add the spiked plasma to one chamber of the RED device and PBS to the other chamber, as per the manufacturer's instructions.

  • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Combine the samples with an equal volume of blank plasma or buffer to nullify any matrix effects during analysis.

  • Precipitate proteins by adding cold acetonitrile with an internal standard.

  • Centrifuge and transfer the supernatant for LC-MS/MS analysis.

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.

  • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Percent Bound: % Bound = (1 - fu) * 100

Data Presentation
CompoundFraction Unbound (fu)Percent Bound (%)
This compoundData to be generatedData to be generated
Warfarin (High Binding Control)Data to be generatedData to be generated
Metoprolol (Low Binding Control)Data to be generatedData to be generated

Experimental Workflow

PPB_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation spike_plasma Spike Human Plasma with this compound load_device Load RED Device (Plasma and PBS) spike_plasma->load_device incubate Incubate at 37°C with Shaking load_device->incubate collect_samples Collect Samples (Plasma & Buffer Chambers) incubate->collect_samples matrix_match Matrix Matching collect_samples->matrix_match precipitate Protein Precipitation matrix_match->precipitate analyze LC-MS/MS Analysis precipitate->analyze calculate Calculate fu and % Bound analyze->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Cytochrome P450 (CYP450) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition of these enzymes can lead to drug-drug interactions.[13][14][15]

Experimental Protocol

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Specific CYP450 isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, Midazolam for 3A4)

  • Known selective inhibitors for each isoform (positive controls)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of this compound at various concentrations.

  • In a 96-well plate, add HLM, phosphate buffer, and either this compound, a known inhibitor, or vehicle control.

  • Pre-incubate the plate at 37°C.

  • Add the specific CYP450 probe substrate to each well.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (within the linear range of metabolite formation).

  • Stop the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Data Presentation
CYP450 IsoformProbe SubstrateThis compound IC50 (µM)Positive Control Inhibitor IC50 (µM)
CYP1A2PhenacetinData to be generatedData to be generated (e.g., Furafylline)
CYP2C9DiclofenacData to be generatedData to be generated (e.g., Sulfaphenazole)
CYP2C19S-MephenytoinData to be generatedData to be generated (e.g., Ticlopidine)
CYP2D6DextromethorphanData to be generatedData to be generated (e.g., Quinidine)
CYP3A4MidazolamData to be generatedData to be generated (e.g., Ketoconazole)
Experimental Workflowdot

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis cluster_data Data Processing prep_inhibitor Prepare this compound Concentrations prep_mix Prepare Incubation Mix (HLM, Buffer, Inhibitor) prep_inhibitor->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add Probe Substrate pre_incubate->add_substrate start_reaction Add NADPH to Initiate add_substrate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction quench Quench Reaction (Acetonitrile + IS) incubate_reaction->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis (Metabolite Formation) centrifuge->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

Application Notes and Protocols for the Bioanalytical Method Validation of Spisulosine using Spisulosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (1-deoxysphinganine) is a bioactive sphingolipid analog with potential as an antineoplastic agent. Accurate and reliable quantification of Spisulosine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Spisulosine-d3, is highly recommended by regulatory agencies to ensure the highest data quality. A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to effectively compensate for variability in sample preparation, chromatography, and ionization.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the quantification of Spisulosine in human plasma using this compound as an internal standard. The protocols and data presented are representative of a robust and reliable bioanalytical method suitable for regulated studies.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the analyte and internal standard.

Protocol:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Spisulosine and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol (B129727) and bring to volume. Mix thoroughly.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the Spisulosine stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

    • Prepare separate working solutions for Quality Control (QC) samples from a different stock solution weighing to ensure accuracy.

    • Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile and water.[3]

Sample Preparation (Protein Precipitation)

Objective: To extract Spisulosine and this compound from the plasma matrix and remove interfering proteins.

Protocol:

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

Objective: To achieve chromatographic separation and sensitive detection of Spisulosine and this compound.

Protocol:

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      2.5 95
      3.5 95
      3.6 30

      | 5.0 | 30 |

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Spisulosine 286.3 268.3

      | this compound | 289.3 | 271.3 |

    • MS Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Presentation: Summary of Validation Parameters

The following tables summarize the acceptance criteria and representative results for the bioanalytical method validation of Spisulosine. The data presented is illustrative of a successfully validated method.

Table 1: Calibration Curve and Linearity
ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Table 2: Accuracy and Precision (Intra- and Inter-Day)
QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ 1.0≤ 8.5-4.2 to 5.8≤ 9.8-6.1 to 7.3
Low QC 3.0≤ 6.2-3.5 to 4.1≤ 7.5-5.2 to 6.4
Mid QC 100≤ 4.8-2.1 to 3.5≤ 5.9-4.3 to 5.1
High QC 800≤ 3.9-1.8 to 2.9≤ 4.7-3.8 to 4.5

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%RE) within ±15% (±20% for LLOQ).

Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix Factor (IS-Normalized)Recovery (%)
Low QC 3.01.03 (CV ≤ 5.1%)92.5
High QC 8000.98 (CV ≤ 4.5%)94.1

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.

Table 4: Stability
Stability TestStorage ConditionsDuration% Change from Nominal
Short-Term (Bench-Top) Room Temperature8 hours-3.5 to 2.1
Long-Term -80°C90 days-5.8 to 4.3
Freeze-Thaw (3 cycles) -80°C to Room Temp3 cycles-6.2 to 3.8
Post-Preparative Autosampler (10°C)24 hours-4.1 to 2.9

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Visualizations

Sphingolipid Metabolism Pathway

The diagram below illustrates the de novo synthesis pathway of sphingolipids, highlighting the formation of sphinganine, a precursor to Spisulosine (1-deoxysphinganine). Understanding this pathway is crucial for contextualizing the role of Spisulosine in cellular processes.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Spisulosine Spisulosine (1-deoxysphinganine) Serine->Spisulosine SPT (alternative substrate) Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK

Caption: Simplified de novo sphingolipid synthesis pathway showing the position of Spisulosine.

Bioanalytical Workflow for Spisulosine Quantification

This workflow diagram outlines the major steps involved in the quantification of Spisulosine from plasma samples, from sample receipt to final data reporting.

Bioanalytical_Workflow Sample_Receipt Receive Plasma Samples Spiking Spike Samples with This compound (IS) Sample_Receipt->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing & Integration LCMS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for the bioanalysis of Spisulosine in plasma samples.

Decision Pathway for Using a Deuterated Internal Standard

The following diagram illustrates the logical process that justifies the selection of a stable isotope-labeled internal standard like this compound for a regulated bioanalytical study.

IS_Decision_Pathway Start Need for Quantitative Bioanalysis? Regulated_Study Is it a Regulated Study (GLP/GCP)? Start->Regulated_Study SIL_Available Is a Stable Isotope-Labeled IS (e.g., this compound) Available? Regulated_Study->SIL_Available Yes Non_Regulated Non-Regulated Study Regulated_Study->Non_Regulated No Use_SIL Use this compound SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Justify_Analog Justify and Thoroughly Validate Analog IS Performance Use_Analog->Justify_Analog

Caption: Decision tree for internal standard selection in bioanalytical method development.

References

Troubleshooting & Optimization

Technical Support Center: Spisulosine-d3 and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Spisulosine-d3 as an internal standard to overcome ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Spisulosine.[1][2] It occurs when co-eluting components from the sample matrix, such as salts, lipids, or proteins, compete with the analyte for ionization in the mass spectrometer's ion source.[3][4] This phenomenon can lead to decreased signal intensity, poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[5]

Q2: How does using this compound help overcome ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the unlabeled Spisulosine, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the signal from Spisulosine to that of this compound, variations in signal intensity caused by matrix effects can be normalized. This allows for more accurate and precise quantification of the analyte.

Q3: Can this compound completely eliminate all issues related to matrix effects?

A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause the two compounds to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What is the proposed mechanism of action for Spisulosine?

A4: Spisulosine, a natural analog of sphingosine, is an antiproliferative compound. Its mechanism of action is not fully elucidated but is known to involve the disassembly of actin stress fibers, which are crucial for cell adhesion and morphology. This effect is likely mediated through the modulation of the small GTP-binding protein Rho signaling pathway. Additionally, some studies suggest that Spisulosine may induce an atypical apoptotic pathway and can increase intracellular ceramide levels, leading to the activation of Protein Kinase C zeta (PKCζ).

Troubleshooting Guides

Problem 1: Low signal intensity for both Spisulosine and this compound.

  • Possible Cause: Significant ion suppression from the sample matrix. This is often due to inadequate sample cleanup, leading to high concentrations of co-eluting endogenous components like phospholipids.

  • Solution:

    • Optimize Sample Preparation: Employ more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression. However, ensure the analyte concentration remains above the instrument's limit of detection.

    • Improve Chromatographic Separation: Adjust the LC gradient, flow rate, or column chemistry to better separate the analyte and internal standard from the regions of severe ion suppression.

Problem 2: Inconsistent Spisulosine/Spisulosine-d3 area ratio across replicates.

  • Possible Cause: Variable ion suppression that is not being effectively compensated for by the internal standard. This can arise from inconsistencies in the sample preparation process or significant variability in the biological matrices themselves.

  • Solution:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.

    • Verify Co-elution: Carefully examine the chromatograms to confirm that Spisulosine and this compound are co-eluting perfectly. A slight separation due to the isotope effect might expose them to different matrix components. If a shift is observed, chromatographic method optimization is necessary.

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to normalize for matrix effects across the analytical run.

Problem 3: The this compound peak is present, but the Spisulosine peak is undetectable in spiked samples.

  • Possible Cause: The concentration of Spisulosine in the spiked sample is below the limit of detection (LOD) of the instrument, potentially exacerbated by ion suppression.

  • Solution:

    • Increase Spiking Concentration: Prepare a higher concentration spike of Spisulosine to ensure it is detectable.

    • Enhance Instrument Sensitivity: Optimize mass spectrometer parameters (e.g., source temperature, gas flows, collision energy) to improve signal intensity.

    • Address Ion Suppression: Implement the strategies outlined in "Problem 1" to reduce matrix effects and improve the overall signal for both the analyte and the internal standard.

Data Presentation

Table 1: Representative Data from a Matrix Effect Experiment

The following table illustrates how to present quantitative data from an experiment designed to assess the degree of ion suppression for Spisulosine in human plasma. The matrix effect is calculated by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area in a neat solution.

Sample IDAnalyte Concentration (ng/mL)Peak Area (Neat Solution - Set A)Peak Area (Post-Spiked Matrix - Set B)Matrix Effect (%) = (B/A) * 100
QC-Low515,2349,87664.8% (Ion Suppression)
QC-Mid50149,87695,67863.8% (Ion Suppression)
QC-High5001,512,345987,65465.3% (Ion Suppression)

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect for Spisulosine

Objective: To quantify the degree of ion suppression or enhancement for Spisulosine in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Spisulosine and this compound into the final reconstitution solvent at three different concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracted matrix with Spisulosine and this compound at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Spisulosine and this compound before initiating the extraction process at the same concentrations as Set A.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect is calculated as the ratio of the peak area of the analyte in Set B to the peak area in Set A, multiplied by 100.

  • Calculate Recovery: The extraction recovery is determined by comparing the peak area of the analyte in Set C to that in Set B.

Protocol 2: General LC-MS/MS Method for Spisulosine Quantification

Objective: To provide a starting point for the quantitative analysis of Spisulosine in biological samples. Note: This is a general protocol and should be optimized for your specific instrument and matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Spisulosine: Determine precursor and product ions through infusion and optimization.

      • This compound: Determine precursor and product ions through infusion and optimization.

    • Optimize Source Parameters: Nebulizer gas, heater gas, capillary voltage, and source temperature should be optimized for maximum signal intensity.

Visualizations

Ion_Suppression_Workflow cluster_MS MS Ion Source Analyte Spisulosine Ionization Ionization Process Analyte->Ionization Co-elutes with IS This compound IS->Ionization Matrix Matrix Components (Lipids, Salts) Matrix->Ionization Interferes with Detector Detector Signal Ionization->Detector Suppressed Signal Spisulosine_Pathway Spisulosine Spisulosine Rho Rho GTPase Spisulosine->Rho Inhibits (?) Disassembly Disassembly of Stress Fibers Spisulosine->Disassembly Actin Actin Stress Fiber Assembly Rho->Actin Promotes Actin->Disassembly Leads to Apoptosis Apoptosis Disassembly->Apoptosis Contributes to

References

Minimizing Matrix Effects in Spisulosine-d3 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Spisulosine-d3, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] In the context of this compound quantification, components commonly found in biological matrices like plasma, urine, or tissue homogenates (e.g., phospholipids, salts, and proteins) can interfere with the ionization process in the mass spectrometer source, leading to unreliable results.[1][5]

Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in quantitative bioanalysis.[1][6] Because this compound is chemically almost identical to the non-labeled Spisulosine, it co-elutes from the liquid chromatography (LC) column and experiences similar ionization suppression or enhancement in the mass spectrometer.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1][7] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][7]

Q4: What are the key strategies to minimize matrix effects when quantifying this compound?

A4: A multi-faceted approach is often necessary to minimize matrix effects. Key strategies include:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis.[8][9] Techniques range from simple dilution to more complex methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]

  • Chromatographic Optimization: Modifying the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) conditions can help separate Spisulosine from co-eluting matrix components.[3][9] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Appropriate Internal Standard Selection: Using a stable isotope-labeled internal standard like this compound is crucial.[1] Ensure its purity and concentration are accurately known.

  • Method of Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can be very effective but is also time-consuming.[3][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of Spisulosine/Spisulosine-d3 area ratio Differential matrix effects; inconsistent sample preparation; carryover.Optimize Chromatography: Adjust the gradient to ensure co-elution of the analyte and internal standard.[6] Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps. Check for Carryover: Inject a blank sample after a high-concentration sample to assess for carryover. Optimize the autosampler wash procedure if necessary.[1]
Spisulosine and this compound do not co-elute Isotope effect; column degradation.Modify Chromatographic Conditions: A slight modification of the mobile phase composition or gradient may be sufficient to achieve co-elution.[11] Column Replacement: If the column has been used extensively, it may be degraded. Replace it with a new column of the same type.[1]
Unexpectedly high or low Spisulosine concentrations Significant ion suppression or enhancement not fully corrected by the internal standard; incorrect internal standard concentration.Assess Matrix Effects: Perform a post-column infusion or post-extraction spike experiment to determine the extent of matrix effects. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as SPE to remove more matrix components.[5] Verify Internal Standard Concentration: Prepare a fresh internal standard spiking solution and re-analyze the samples.[1]
High variability between different lots of biological matrix Lot-to-lot variation in matrix composition leading to different matrix effects.Evaluate Multiple Lots: During method development, test at least six different lots of the biological matrix to assess the impact of inter-subject variability.[12] Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix to compensate for matrix effects.[9]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • A standard solution of Spisulosine and this compound is continuously infused into the LC flow post-column via a T-connector.

  • An extracted blank matrix sample (a sample prepared without the analyte or internal standard) is then injected onto the LC-MS/MS system.

  • Any deviation (dip or peak) in the baseline signal for Spisulosine and this compound indicates the retention time at which matrix components are causing ion suppression or enhancement.[3][10]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for Spisulosine.

Methodology:

  • Set A (Neat Solution): Prepare standard solutions of Spisulosine in the final reconstitution solvent at low, medium, and high concentrations.

  • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with Spisulosine at the same concentrations as Set A.[1]

  • Analyze both sets of samples by LC-MS/MS.

  • Calculation: The matrix effect is calculated as the ratio of the peak area of the analyte in the post-spiked matrix (Set B) to the peak area of the analyte in the neat solution (Set A), multiplied by 100%.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizing Workflows and Relationships

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent this compound Quantification check_coelution Check Analyte/IS Co-elution start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok Yes coelution_bad Poor Co-elution check_coelution->coelution_bad No assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) coelution_ok->assess_me optimize_chrom Optimize Chromatography (Gradient, Mobile Phase) coelution_bad->optimize_chrom optimize_chrom->check_coelution me_significant Significant Matrix Effects? assess_me->me_significant me_ok Matrix Effects Minimal me_significant->me_ok No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) me_significant->improve_cleanup Yes verify_is Verify IS Concentration me_ok->verify_is improve_cleanup->assess_me reanalyze Re-analyze Samples verify_is->reanalyze

Caption: A flowchart for troubleshooting inconsistent this compound quantification results.

MitigationStrategies Strategies for Minimizing Matrix Effects center Minimizing Matrix Effects in this compound Quantification sample_prep Sample Preparation center->sample_prep chromatography Chromatographic Optimization center->chromatography analytical_tech Analytical Techniques center->analytical_tech dilution Dilution sample_prep->dilution ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe gradient Gradient Modification chromatography->gradient column Column Chemistry chromatography->column mobile_phase Mobile Phase Adjustment chromatography->mobile_phase sil_is Stable Isotope-Labeled IS (this compound) analytical_tech->sil_is std_add Standard Addition analytical_tech->std_add matrix_match Matrix-Matched Calibrants analytical_tech->matrix_match

Caption: Key strategies to minimize matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Spisulosine-d3 LC-MS/MS Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spisulosine-d3 in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is Spisulosine and this compound?

Spisulosine, also known as 1-deoxysphinganine, is a bioactive sphingoid lipid with antiproliferative properties, making it a compound of interest in cancer research.[1] Its molecular formula is C18H39NO, with an exact mass of approximately 285.303 Da. This compound is a deuterated form of Spisulosine, where three hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in quantitative bioanalysis by LC-MS/MS to ensure accuracy and precision.[2]

Q2: What are the recommended starting mass transitions (Q1/Q3) for Spisulosine and this compound?

The following table summarizes the proposed starting mass transitions for Spisulosine and its deuterated internal standard, this compound, for use in Multiple Reaction Monitoring (MRM) mode. These are based on the exact mass of Spisulosine and common fragmentation patterns of sphingoid bases, which typically involve sequential loss of water molecules.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
Spisulosine286.3268.3Loss of one water molecule (H₂O)
250.3Loss of two water molecules (2H₂O)
This compound289.3271.3Loss of one water molecule (H₂O)
253.3Loss of two water molecules (2H₂O)

Q3: What are the initial LC-MS/MS parameters for the analysis of this compound?

The following table provides recommended starting parameters for developing an LC-MS/MS method for Spisulosine and this compound. These parameters are based on methods used for similar sphingoid bases and should be optimized for your specific instrument and application.

ParameterRecommended Starting Point
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727)
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Declustering Potential (DP)50 - 100 V (to be optimized)
Collision Energy (CE)15 - 30 eV for the first transition (to be optimized) 25 - 45 eV for the second transition (to be optimized)
Dwell Time50 - 100 ms

Experimental Protocols

Methodology for LC-MS/MS Parameter Optimization

  • Standard Preparation: Prepare a 1 µg/mL solution of Spisulosine and this compound in methanol or a suitable solvent.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer to optimize MS parameters.

  • Q1 Optimization: In Q1 scan mode, identify the protonated molecular ion [M+H]⁺ for both Spisulosine (m/z 286.3) and this compound (m/z 289.3). Optimize the declustering potential (DP) to maximize the intensity of this precursor ion.

  • Q3 Optimization: Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions. This will involve ramping the collision energy (CE) to find the optimal value for each desired fragmentation.

  • Chromatographic Separation: Develop an LC method to achieve good peak shape and retention for Spisulosine. A reversed-phase C18 column is a good starting point. A gradient elution from a lower to a higher percentage of organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is recommended.

  • Method Validation: Once the method is established, it should be validated for parameters such as linearity, accuracy, precision, and sensitivity according to relevant regulatory guidelines.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Sensitivity / Poor Signal Suboptimal MS parameters (DP, CE).Re-optimize declustering potential and collision energy via direct infusion of the analytical standard.
Inefficient ionization.Adjust ESI source parameters (e.g., ion spray voltage, gas flows, temperature). Consider mobile phase additives like ammonium (B1175870) formate (B1220265) to enhance ionization.
Matrix effects (ion suppression).Improve sample clean-up (e.g., solid-phase extraction). Adjust chromatography to separate the analyte from co-eluting matrix components.
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent.Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the column.Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase if peak tailing is observed for the amine group.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Chemical noise from the sample matrix.Implement a more effective sample preparation procedure to remove interfering substances.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Air bubbles in the pump.Degas the mobile phases and prime the pumps.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Spisulosine & This compound Standards spike_is Spike with This compound (IS) prep_sample Sample Extraction (e.g., Protein Precipitation, LLE, SPE) prep_sample->spike_is lc_separation LC Separation (C18 or HILIC) spike_is->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Spisulosine calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Spisulosine using this compound as an internal standard.

troubleshooting_workflow cluster_sensitivity Sensitivity Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start LC-MS/MS Issue Identified low_signal Low Signal? start->low_signal bad_peak Poor Peak Shape? start->bad_peak rt_shift Inconsistent RT? start->rt_shift optimize_ms Optimize MS Parameters (DP, CE) low_signal->optimize_ms Yes check_source Check ESI Source Parameters optimize_ms->check_source improve_cleanup Improve Sample Cleanup check_source->improve_cleanup check_solvent Check Sample Solvent bad_peak->check_solvent Yes reduce_load Reduce Injection Volume/Concentration check_solvent->reduce_load adjust_mobile_phase Adjust Mobile Phase Composition reduce_load->adjust_mobile_phase check_temp Check Column Temperature rt_shift->check_temp Yes check_equilibration Ensure Proper Equilibration check_temp->check_equilibration degas_mobile_phase Degas Mobile Phases check_equilibration->degas_mobile_phase

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

References

improving peak shape and resolution for Spisulosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of Spisulosine-d3, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterium-labeled version of Spisulosine, an antiproliferative compound derived from a marine source. It is primarily used as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) for pharmacokinetic and metabolic studies.[1] Deuteration can potentially alter the pharmacokinetic profile of a drug, making it a subject of interest in drug development.[1]

Q2: I am observing significant peak tailing with my this compound peak. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in liquid chromatography.[2] It can lead to inaccurate quantification and reduced resolution.[2][3] For a compound like Spisulosine, which likely contains amine groups, the primary cause of peak tailing is often the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing material.[4]

Here’s a step-by-step guide to troubleshoot peak tailing:

  • Step 1: Evaluate the Mobile Phase.

    • pH Adjustment: Operating near the pKa of this compound can lead to inconsistent peak shapes. Adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa can ensure a consistent ionization state and reduce tailing.

    • Buffer Addition: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 5-10 mM, into your mobile phase can help maintain a stable pH and mask the residual silanol groups, thereby improving peak symmetry.[3][5] It's crucial to include the buffer in both the aqueous and organic mobile phase components during gradient analysis.[4]

  • Step 2: Assess the Column.

    • Column Choice: Consider using a column with a highly deactivated, end-capped stationary phase. End-capping chemically modifies the residual silanol groups to be less interactive.[3] Alternatively, columns with a charged surface can repel basic analytes, leading to sharper peaks.[6]

    • Column Contamination: Contamination at the column inlet frit can distort peak shape.[5] Try backflushing the column or, if the problem persists, replace the column.[3][5] Using a guard column can help protect the analytical column from contaminants.[3]

  • Step 3: Check for System Issues.

    • Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume into the system, causing peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3] To check for this, dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[3]

Below is a troubleshooting workflow for peak tailing:

G cluster_0 start Peak Tailing Observed check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph pH near pKa? add_buffer Add Buffer to Mobile Phase check_mobile_phase->add_buffer No Buffer? check_column Assess Column check_mobile_phase->check_column Mobile Phase OK adjust_ph->check_column add_buffer->check_column change_column Use End-Capped or Charged Surface Column check_column->change_column Inappropriate Column? clean_column Backflush or Replace Column check_column->clean_column Contamination? check_system Investigate System Issues check_column->check_system Column OK change_column->check_system clean_column->check_system reduce_sample Dilute Sample check_system->reduce_sample Overload? check_connections Check for Dead Volume check_system->check_connections Dead Volume? solution Improved Peak Shape check_system->solution System OK reduce_sample->solution check_connections->solution

Caption: Troubleshooting workflow for peak tailing.

Q3: My this compound peak is showing fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still compromise results. The most common causes are:

  • Column Overload: As with tailing, injecting too high a concentration of the analyte can lead to fronting.[7] Try reducing the injection volume or sample concentration.[7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted, fronting peak.[8] Whenever possible, dissolve your sample in the initial mobile phase.[7] If this is not feasible, injecting a smaller volume can mitigate the effect.

Q4: How can I improve the resolution between this compound and other components in my sample?

Poor resolution can be due to either excessive peak broadening or insufficient separation between peaks. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase Gradient:

    • Shallow Gradient: A slower, more shallow gradient can increase the separation between closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to separate compounds with very similar retention times.

  • Change the Stationary Phase:

    • Different Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, can alter the selectivity of the separation and improve resolution.[6]

  • Adjust the Flow Rate: Reducing the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to sharper peaks and better resolution.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (as in UHPLC) will increase the overall efficiency of the separation and improve resolution.

ParameterHow it Affects ResolutionRecommended Action
Gradient Slope A shallower slope increases the separation between peaks.Decrease the rate of change of the organic solvent percentage.
Stationary Phase Different stationary phases offer different selectivities.Switch from a C18 to a Phenyl-Hexyl or Cyano column.
Flow Rate A lower flow rate generally increases efficiency.Reduce the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min).
Column Dimensions A longer column or smaller particles increase efficiency.Use a longer column or switch to a UHPLC system.

Q5: I am experiencing low signal intensity for this compound. Could this be due to signal suppression in the mass spectrometer?

Yes, low signal intensity can be a result of ion suppression, a common phenomenon in electrospray ionization (ESI) mass spectrometry.[9][10] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest in the MS source, leading to a decreased signal.[11]

Here's how to investigate and mitigate signal suppression:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering matrix components.[11] Try optimizing your LC method as described in Q4.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their suppressive effect.[11]

  • Reduce Flow Rate: Lowering the flow rate into the mass spectrometer (e.g., by using a smaller inner diameter column or a flow splitter) can sometimes reduce ion suppression.[10][12]

  • Optimize Sample Preparation: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering components from the sample matrix before analysis.

  • Change Ionization Source: If available, switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), may be less susceptible to the specific matrix effects you are observing.[13]

Below is a diagram illustrating the concept of ion suppression:

G cluster_0 LC Elution cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte This compound Droplet_No_Suppression Droplet with Analyte Ions Analyte->Droplet_No_Suppression No Co-elution Droplet_Suppression Droplet with Analyte and Matrix Ions Analyte->Droplet_Suppression Co-elution Matrix Matrix Components Matrix->Droplet_Suppression Co-elution LC_Column LC Column LC_Column->Analyte LC_Column->Matrix MS_Signal_Good Strong Analyte Signal Droplet_No_Suppression->MS_Signal_Good MS_Signal_Suppressed Weak or No Analyte Signal Droplet_Suppression->MS_Signal_Suppressed

Caption: The process of ion suppression in LC-MS.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a buffered mobile phase commonly used to improve the peak shape of basic compounds like this compound.

Materials:

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Ultrapure water

Procedure:

  • Aqueous Mobile Phase (Mobile Phase A):

    • To prepare a 10 mM ammonium formate solution, dissolve 0.63 g of ammonium formate in 1 L of ultrapure water.

    • Adjust the pH of the solution to the desired value (e.g., pH 3.5) using formic acid. A pH meter should be used for accurate adjustment.

    • Filter the mobile phase through a 0.22 µm filter before use.

  • Organic Mobile Phase (Mobile Phase B):

    • Prepare a solution of 10 mM ammonium formate in 95:5 acetonitrile:water.

    • Add the appropriate amount of ammonium formate and adjust the pH with formic acid, similar to Mobile Phase A.

    • Alternatively, for simplicity in many applications, pure acetonitrile can be used as Mobile Phase B, with the buffering and pH control primarily managed by Mobile Phase A.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning and equilibration are crucial for reproducible results.

Procedure:

  • Initial Column Wash:

    • Before first use, or if the column has been stored, flush the column with 100% acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).

  • System Equilibration:

    • Set the mobile phase composition to the initial conditions of your gradient.

    • Allow the system to equilibrate for at least 15-30 minutes, or until a stable baseline is observed. This ensures that the stationary phase is fully conditioned to the mobile phase, leading to consistent retention times and peak shapes.

ParameterRecommended Value/Procedure
Buffer Concentration 5-20 mM
Mobile Phase pH At least 2 pH units away from analyte pKa
Column Equilibration Time 15-30 minutes or until baseline is stable
Sample Solvent Ideally, the initial mobile phase composition

References

Technical Support Center: Spisulosine-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Spisulosine-d3 in various biological matrices for researchers, scientists, and drug development professionals. The following information is based on established principles of bioanalytical method validation and the chemical properties of related compounds, as direct stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated, stable isotope-labeled form of Spisulosine, a bioactive sphingoid base with potential as an anti-cancer agent. In bioanalytical studies, this compound is an ideal internal standard (IS) for the accurate quantification of Spisulosine in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS). The stability of an internal standard is critical because its degradation can lead to inaccurate quantification of the analyte of interest, compromising pharmacokinetic, toxicokinetic, and other essential drug development data.

Q2: In which biological matrices is stability testing for this compound necessary?

A2: Stability testing should be conducted in all biological matrices relevant to the intended preclinical or clinical studies. This typically includes:

  • Plasma: The most common matrix for pharmacokinetic studies.

  • Whole Blood: Important to assess stability during sample collection and initial processing, especially if the compound is susceptible to enzymatic degradation by blood cells.

  • Tissue Homogenates: Necessary if quantifying the distribution of Spisulosine in specific tissues. The composition of the homogenate (e.g., buffer, protein concentration) should be consistent.

Q3: What types of stability assessments are required?

A3: According to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation, the following stability assessments are essential for an internal standard like this compound:

  • Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles that samples might undergo.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Storage Stability: Determines the stability of the analyte in the matrix for the expected duration of sample storage at a specified temperature (e.g., -20°C or -80°C).

  • Stock Solution Stability: Confirms the stability of the this compound stock solution under its storage conditions.

  • Post-Preparative Stability: Evaluates the stability of the processed sample extract in the autosampler before injection.

Experimental Protocols

The following are generalized protocols for stability assessment based on FDA guidelines.[1][2][3][4] These should be adapted to the specific bioanalytical method being used.

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a fresh pool of the biological matrix (e.g., plasma) with this compound at a known concentration (typically at low and high QC levels). Aliquot into multiple tubes.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this cycle for a minimum of three cycles.

  • Analysis: After the final thaw, analyze the samples and compare the concentration of this compound against freshly prepared calibration standards and quality control (QC) samples.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation: Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Incubation: Keep the samples at room temperature for a period that equals or exceeds the expected time samples will be on the bench during routine analysis (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the incubated samples and compare their concentrations against freshly prepared standards and QCs.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Storage Stability Assessment
  • Sample Preparation: Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations. Aliquot and store at the intended long-term storage temperature (e.g., -80°C).

  • Storage: Store the samples for a duration equal to or longer than the period between sample collection and final analysis in a study.

  • Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, and analyze against a freshly prepared calibration curve and QCs.

  • Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table illustrates how stability data should be presented based on typical acceptance criteria from regulatory guidelines.

Stability TestMatrixConcentration (ng/mL)Duration/CyclesTemperatureMean Recovery (%)Acceptance Criteria
Freeze-Thaw Human Plasma503 Cycles-80°C to RT98.585-115%
Human Plasma50003 Cycles-80°C to RT102.185-115%
Bench-Top Human Plasma508 hoursRoom Temp.95.385-115%
Human Plasma50008 hoursRoom Temp.99.885-115%
Long-Term Human Plasma506 months-80°C97.285-115%
Human Plasma50006 months-80°C101.585-115%

Troubleshooting Guides

Issue 1: Low or No Internal Standard (this compound) Signal

  • Possible Cause: Degradation of the IS stock solution.

  • Troubleshooting Step: Prepare a fresh stock solution of this compound and re-run the analysis. Compare the results with the old stock.

  • Possible Cause: Forgetting to add the IS to the samples.

  • Troubleshooting Step: Review the sample preparation protocol and ensure the IS was added. Prepare a new set of samples with careful addition of the IS.

  • Possible Cause: Instrument contamination or malfunction.

  • Troubleshooting Step: Clean the ion source and run system suitability tests. Check for leaks in the LC system.

Issue 2: High Variability in Internal Standard Signal Across a Batch

  • Possible Cause: Inconsistent sample preparation, leading to variable extraction recovery.

  • Troubleshooting Step: Review the sample extraction procedure for consistency. Ensure thorough mixing and consistent volumes are used.

  • Possible Cause: Matrix effects, where components in individual samples suppress or enhance the ionization of the IS.

  • Troubleshooting Step: Conduct a post-column infusion experiment to identify regions of ion suppression. Modify the chromatographic method to separate the IS from the interfering matrix components.

Issue 3: this compound Appears Unstable in Plasma or Blood

  • Possible Cause: Enzymatic degradation. Sphingoid bases can be metabolized by enzymes present in blood and plasma.

  • Troubleshooting Step: Add enzyme inhibitors to the collection tubes. For example, add an esterase inhibitor if ester hydrolysis is suspected. Rapidly process blood samples to plasma and store them at ultra-low temperatures (e.g., -80°C).

  • Possible Cause: pH-dependent instability. Amino alcohols can be susceptible to changes in pH.

  • Troubleshooting Step: Ensure the pH of the biological matrix is controlled during collection and processing by using appropriate buffers in collection tubes.

Visualizations

Stability_Assessment_Workflow General Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_eval Evaluation Prep Spike this compound into Biological Matrix FT Freeze-Thaw Stability (≥3 cycles, -80°C to RT) Prep->FT Expose to Conditions BT Bench-Top Stability (e.g., 8h at RT) Prep->BT Expose to Conditions LT Long-Term Stability (e.g., 6 months at -80°C) Prep->LT Expose to Conditions Analysis LC-MS/MS Analysis FT->Analysis BT->Analysis LT->Analysis Eval Compare to Freshly Prepared Samples (Acceptance: 85-115%) Analysis->Eval Troubleshooting_IS_Variability Troubleshooting Internal Standard (IS) Signal Variability Start High IS Signal Variability Observed CheckPrep Review Sample Preparation Protocol for Consistency Start->CheckPrep CheckMatrix Investigate Matrix Effects CheckPrep->CheckMatrix Consistent? No OptimizePrep Optimize Extraction Procedure CheckPrep->OptimizePrep Inconsistent? Yes PostColumnInfusion Perform Post-Column Infusion Experiment CheckMatrix->PostColumnInfusion Suspected? Yes Resolved Issue Resolved OptimizePrep->Resolved ModifyChromo Modify Chromatographic Method PostColumnInfusion->ModifyChromo ModifyChromo->Resolved

References

selecting the right chromatography column for Spisulosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for selecting the appropriate chromatography column and troubleshooting common issues encountered during the analysis of Spisulosine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound analysis?

For a molecule like this compound, which has a long hydrophobic carbon chain and a basic amine group, the most effective separation technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] A C18 column is the recommended starting point due to its strong hydrophobic retention capabilities.

Below is a table summarizing the recommended starting parameters for a standard analytical HPLC system.

ParameterRecommended SpecificationRationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic retention suitable for the long alkyl chain of Spisulosine.
Particle Size < 5 µm (e.g., 1.8, 2.7, 3.5 µm)Smaller particles yield higher efficiency and better resolution.
Pore Size 100 - 120 ÅStandard for small molecules like this compound.
Internal Diameter (ID) 2.1 - 4.6 mm4.6 mm for standard HPLC; 2.1 mm for LC-MS to improve sensitivity and reduce solvent use.
Length 50 - 150 mm100 mm or 150 mm provides good resolving power for method development. 50 mm can be used for faster analysis.
Q2: My this compound peak is tailing. How can I fix this?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography.[3] It is typically caused by secondary interactions between the positively charged amine group on the analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing.[4][5]

Primary Solution: Mobile Phase Modification

The most effective way to eliminate this interaction is to add an acidic modifier to the mobile phase. This protonates the silanol groups, neutralizing their negative charge and preventing the secondary interaction.

  • For LC-MS Analysis: Use a volatile acid like 0.1% Formic Acid in both the aqueous (A) and organic (B) mobile phase components.

  • For HPLC-UV Analysis: 0.1% Formic Acid is also suitable. Trifluoroacetic Acid (TFA) at 0.1% can provide even sharper peaks but should be avoided with mass spectrometry as it is a strong ion suppressant.

G start Peak Tailing Observed? check_ph Is an acidic modifier (e.g., 0.1% Formic Acid) in the mobile phase? start->check_ph Yes no_tailing No Tailing start->no_tailing No add_acid Action: Add 0.1% Formic Acid to Mobile Phase A and B. Re-equilibrate and re-inject. check_ph->add_acid No check_column Is the column old or known to be contaminated? check_ph->check_column Yes add_acid->check_column flush_column Action: Flush column with a strong solvent (e.g., 100% ACN). If unresolved, replace column. check_column->flush_column Yes consider_alt_column Action: Consider a column with reduced silanol activity (e.g., polar-embedded or hybrid silica). check_column->consider_alt_column No

Troubleshooting workflow for peak tailing.
Q3: How can I adjust the retention time of this compound?

In reversed-phase chromatography, retention is primarily controlled by the strength of the organic solvent in the mobile phase.

  • To Decrease Retention Time (Elute Faster): Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).

  • To Increase Retention Time (Elute Slower): Decrease the percentage of the organic solvent.

If adjusting the mobile phase is insufficient, consider changing the stationary phase.

To AchievePrimary MethodSecondary Method
Shorter Retention Increase % Organic Solvent in Mobile PhaseSwitch to a less retentive column (e.g., C8)
Longer Retention Decrease % Organic Solvent in Mobile PhaseSwitch to a more retentive column (e.g., C18 if not already using)
Q4: Are there different column requirements for LC-MS versus HPLC-UV?

Yes, the primary differences relate to mobile phase compatibility and required sensitivity.

ParameterLC-MSHPLC-UV
Column ID 2.1 mm (preferred)4.6 mm (standard)
Flow Rate 0.2 - 0.5 mL/min1.0 - 2.0 mL/min
Mobile Phase Additive Volatile Only (e.g., 0.1% Formic Acid, Ammonium Formate)Volatile or Non-Volatile (e.g., TFA, Phosphate buffers)
Rationale Smaller ID and lower flow rates enhance ionization efficiency and sensitivity in the MS source. Additives must be volatile to avoid contaminating the mass spectrometer.Larger columns are standard for UV detectors. Non-volatile buffers can be used as they do not enter a high-vacuum source.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound using a C18 column with mass spectrometry detection.

1. Materials and Equipment:

  • HPLC/UHPLC System: With binary pump, autosampler, and column oven.

  • Detector: Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Column: C18, 2.7 µm, 2.1 x 100 mm (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

ParameterValue
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0

3. MS Detection Parameters (Example):

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+ for this compound

  • Product Ion: To be determined by infusion and optimization.

4. Workflow Diagram:

G cluster_prep Preparation cluster_run LC-MS Run cluster_analysis Data Analysis prep_sample Prepare Sample in 50:50 ACN:H2O inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phases (A and B) with 0.1% FA equilibrate Equilibrate Column at Initial Conditions prep_mp->equilibrate equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect with MS gradient->detect integrate Integrate Peak detect->integrate quantify Quantify Result integrate->quantify

General experimental workflow for this compound analysis.

References

Technical Support Center: Spisulosine-d3 Isotopic Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spisulosine-d3. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during mass spectrometry-based experiments, with a focus on isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

Spisulosine is a bioactive lipid, specifically a 1-deoxysphinganine, with demonstrated antiproliferative and anticancer properties.[1] this compound is a stable isotope-labeled (SIL) version of Spisulosine, where three hydrogen atoms have been replaced with deuterium (B1214612). It is considered the "gold standard" for quantitative analysis of Spisulosine using mass spectrometry. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.

Q2: What is isotopic interference, and how can it affect my results with this compound?

Isotopic interference, or "crosstalk," happens when the signal of the analyte (Spisulosine) and its internal standard (this compound) overlap. This can occur in two main ways:

  • Natural Isotope Contribution: All molecules have a natural abundance of heavier isotopes (like ¹³C). At high concentrations of Spisulosine, the signal from its naturally occurring heavy isotopes can overlap with the mass of this compound, leading to an artificially high internal standard signal and an underestimation of the true analyte concentration.

  • Isotopic Purity of the Internal Standard: this compound may contain a small amount of the unlabeled (d0) Spisulosine. This impurity will contribute to the analyte's signal, causing an overestimation, especially at low analyte concentrations.

These interferences can result in non-linear calibration curves and inaccurate quantification.[2]

Q3: My this compound internal standard appears to be losing its deuterium labels. What is happening?

This phenomenon is known as H/D (hydrogen-deuterium) exchange. It can occur if the deuterium atoms are in chemically unstable positions on the molecule. While stable isotope labeling aims to place deuterium in non-exchangeable positions, certain experimental conditions can promote this exchange:

  • pH: Highly acidic or basic solutions can catalyze the exchange of deuterium with protons from the solvent.

  • Solvent: Protic solvents (like water or methanol) can be a source of protons for exchange, especially over extended periods or at elevated temperatures.

It is crucial to use internal standards where deuterium atoms are placed in stable positions and to control the pH and solvent conditions during sample preparation and analysis.

Q4: The retention time of Spisulosine and this compound are slightly different in my LC-MS/MS analysis. Is this a problem?

Yes, this can be a significant issue. A slight separation in retention times between the analyte and its deuterated internal standard can lead to "differential matrix effects." This means that as they elute at slightly different times, they are exposed to different co-eluting matrix components, which can cause varying degrees of ion suppression or enhancement.[3] This undermines the principle of using an internal standard to correct for these effects and can lead to inaccurate and irreproducible results.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • Poor reproducibility between replicate injections.

  • Non-linear calibration curve.

  • Results differ significantly from expected values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Interference (Crosstalk) 1. Assess Contribution from Analyte to IS: Analyze a high-concentration standard of unlabeled Spisulosine and monitor the MRM transition for this compound. A significant signal indicates crosstalk. 2. Assess Contribution from IS to Analyte: Analyze a sample containing only this compound and monitor the MRM transition for Spisulosine. A signal greater than 5% of your lower limit of quantitation (LLOQ) suggests significant d0 impurity. 3. Correction: If interference is predictable, mathematical correction algorithms can be applied to the data.[4][5]
Differential Matrix Effects 1. Verify Co-elution: Overlay the chromatograms of Spisulosine and this compound. If they are not perfectly co-eluting, adjust the chromatographic method (e.g., gradient, column) to achieve co-elution.[3] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
H/D Exchange 1. Check Label Stability: Review the certificate of analysis to ensure deuterium labels are on stable positions. 2. Control pH: Maintain a neutral pH during sample preparation and in the mobile phase. 3. Use Aprotic Solvents: Where possible, use aprotic solvents (e.g., acetonitrile) for sample storage and preparation.
Issue 2: Poor Signal Intensity for this compound

Symptoms:

  • Low peak area or signal-to-noise for the internal standard.

  • Inconsistent internal standard response across samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ion Suppression 1. Perform a Post-Column Infusion Experiment: This will identify regions of ion suppression in your chromatogram. 2. Adjust Chromatography: Modify the LC method to shift the elution of this compound away from the region of ion suppression. 3. Dilute the Sample: Reducing the concentration of matrix components can alleviate ion suppression.
Suboptimal MS Parameters 1. Optimize Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound. 2. Optimize MRM Transitions: Ensure the precursor and product ions and the collision energy are optimized for maximum sensitivity.
Degradation of the Standard 1. Check Storage Conditions: Ensure the this compound stock and working solutions are stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from the stock.

Quantitative Data

Table 1: Mass Spectrometric Properties of Spisulosine and this compound
Compound Molecular Formula Monoisotopic Mass (Da) Proposed [M+H]⁺ (m/z)
SpisulosineC₁₈H₃₉NO285.3032286.3105
This compoundC₁₈H₃₆D₃NO288.3220289.3293
Table 2: Example Certificate of Analysis Data for this compound
Parameter Specification Result
Chemical Purity (by HPLC) ≥98%99.5%
Isotopic Purity (by MS) ≥98%99.2%
d0 Impurity ≤1%0.5%
d1 Impurity ≤1%0.2%
d2 Impurity ≤1%0.1%
Table 3: Proposed MRM Transitions for LC-MS/MS Analysis
Compound Precursor Ion (Q1) Product Ion (Q3) Proposed Collision Energy (eV)
Spisulosine 286.3268.3 (loss of H₂O)15
286.372.1 (alkyl chain fragment)25
This compound 289.3271.3 (loss of H₂O)15
289.372.1 (alkyl chain fragment)25

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Spisulosine Quantification
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As specified in Table 3.

    • Source Parameters: Optimize spray voltage, source temperature, and gas flows for Spisulosine and this compound.

Protocol 2: Assessing Isotopic Purity of this compound
  • Prepare a solution of this compound in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer or inject it onto the LC system.

  • Acquire a full scan mass spectrum in the appropriate mass range to observe the isotopic distribution (e.g., m/z 285-295).

  • Integrate the peak areas for the monoisotopic peak (d0) and the deuterated isotopologues (d1, d2, d3, etc.).

  • Calculate the isotopic purity as the percentage of the d3 peak area relative to the sum of all related peak areas.

Visualizations

Troubleshooting Workflow for Isotopic Interference start Inaccurate Quantitative Results check_purity Assess Isotopic Purity of this compound start->check_purity check_crosstalk Evaluate Crosstalk from Analyte start->check_crosstalk check_coelution Verify Co-elution of Analyte and IS start->check_coelution purity_ok Purity Acceptable? check_purity->purity_ok crosstalk_ok Crosstalk Acceptable? check_crosstalk->crosstalk_ok coelution_ok Co-elution Confirmed? check_coelution->coelution_ok purity_ok->check_crosstalk Yes contact_supplier Contact Supplier for New Lot purity_ok->contact_supplier No crosstalk_ok->check_coelution Yes apply_correction Apply Mathematical Correction crosstalk_ok->apply_correction No optimize_lc Optimize LC Method coelution_ok->optimize_lc No end_node Accurate Quantification coelution_ok->end_node Yes apply_correction->end_node improve_cleanup Improve Sample Cleanup optimize_lc->improve_cleanup improve_cleanup->end_node

Caption: Troubleshooting workflow for isotopic interference.

Spisulosine Signaling Pathway spisulosine Spisulosine salvage_pathway Sphingolipid Salvage Pathway spisulosine->salvage_pathway stimulates ceramide_synthase Ceramide Synthase salvage_pathway->ceramide_synthase ceramide Increased Intracellular Ceramide ceramide_synthase->ceramide produces pkcz PKCζ Activation ceramide->pkcz apoptosis Apoptosis pkcz->apoptosis

Caption: Spisulosine signaling leads to apoptosis.

LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reverse Phase) sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization q1 Q1: Precursor Ion Selection (m/z 286.3, 289.3) ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detection Detection q3->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: Optimization of Spisulosine-d3 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Spisulosine-d3 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard (IS) and why is a stable isotope-labeled (SIL) version like this compound preferred?

An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, before processing. [cite: 1, 5] Its primary function is to correct for variability during the analytical process, such as sample preparation, injection volume inconsistencies, and matrix effects. [cite: 1, 3, 5] By normalizing the analyte's signal to the IS's signal, the precision and accuracy of the quantitative results are significantly improved.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods. [cite: 1, 3] This is because they are structurally almost identical to the analyte (Spisulosine) and thus share very similar physicochemical properties. This ensures they behave nearly identically during sample extraction, chromatography, and ionization, offering the most effective compensation for matrix effects and other sources of variability. [cite: 1, 3]

Q2: What are the primary objectives when optimizing the concentration of this compound?

The optimal concentration for this compound should be selected to:

  • Produce a stable, reproducible signal that is significantly above the background noise but not so high as to cause detector saturation.

  • Ensure the internal standard response is consistent across all samples within an analytical run.

  • Accurately track the behavior of the analyte throughout the entire analytical process to effectively correct for any variability. [cite: 7]

  • Minimize any potential for "cross-talk" or interference, where the analyte might contribute to the internal standard's signal.

Q3: How can the concentration of the deuterated internal standard impact the linearity of my calibration curve?

An inappropriate concentration of the internal standard can negatively affect the linearity of the calibration curve. If the concentration is too low, the signal-to-noise ratio may be poor, leading to imprecision. Conversely, if the concentration is too high, it can lead to detector saturation or significant "cross-talk" from the analyte at high concentrations, where natural isotopes of the analyte contribute to the internal standard's signal.

Q4: What is the "chromatographic isotope effect" and should I be concerned about it?

The "chromatographic isotope effect" refers to a slight shift in retention time that can sometimes be observed between an analyte and its deuterated internal standard. This occurs because the deuterium (B1214612) atoms can subtly alter the molecule's physicochemical properties. While often minimal, a significant separation of the analyte and internal standard peaks could expose them to different matrix effects, potentially compromising the accuracy of the results. [cite: 20] It is crucial to evaluate the degree of co-elution during method development.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This experiment is designed to identify the most suitable concentration for this compound in your assay.

Methodology:

  • Prepare this compound Working Solutions: Create a series of working solutions of this compound at various concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Prepare Replicate Samples: For each working solution concentration, prepare at least six replicate samples by spiking the this compound into a blank biological matrix (e.g., plasma, urine).

  • Sample Processing: Process these samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area of this compound for each replicate.

  • Data Evaluation: Calculate the mean peak area and the percentage coefficient of variation (%CV) for each concentration level.

Acceptance Criteria: The ideal concentration will yield a robust signal with a %CV of less than 15%.

Protocol 2: Assessment of Linearity with Selected IS Concentration

Once a promising this compound concentration is selected, its impact on the linearity of the calibration curve for Spisulosine must be evaluated.

Methodology:

  • Prepare Calibration Curves: For the chosen this compound concentration, prepare a full calibration curve by spiking a constant amount of the IS and varying amounts of the analyte into the blank matrix.

  • Analysis: Analyze the prepared calibration standards using your LC-MS/MS method.

  • Evaluation: Plot the calibration curves for each IS concentration using the ratio of the analyte peak area to the IS peak area versus the analyte concentration. Assess the linearity (R²) of each curve.

Acceptance Criteria: A linear regression should yield a correlation coefficient (R²) of ≥ 0.99.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High Variability in IS Signal (%CV > 15%) Inconsistent pipetting of the IS solution.Review pipetting technique and ensure pipettes are calibrated. Consider using an automated liquid handler for IS addition.
Variable matrix effects between different lots of the biological matrix.Test the IS response in multiple lots of the blank matrix. If variability is high, further optimization of the chromatographic separation may be needed to move the analyte and IS away from interfering matrix components.
Instability of the this compound spiking solution.Prepare a fresh solution and re-analyze the affected samples.
Non-Linear Calibration Curve (R² < 0.99) Inappropriate concentration of the internal standard.Re-evaluate the IS concentration. A lower or higher concentration may provide better linearity.
"Cross-talk" from the analyte to the IS at high concentrations.Evaluate the contribution of the highest analyte concentration to the IS signal in a sample containing no IS. If significant, a higher degree of deuteration in the IS or a different IS may be necessary.
Detector saturation.If the IS signal is extremely high, consider a lower concentration. Dilute the highest concentration standards and re-analyze.
Analyte and IS Do Not Co-elute Chromatographic isotope effect.Minor shifts are often acceptable. If the separation is significant, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve co-elution.
Column degradation.Replace the analytical column with a new one of the same type and implement a column washing protocol.

Data Presentation

Table 1: Example Data for the Determination of Optimal this compound Concentration

This compound Concentration (ng/mL)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaReplicate 4 Peak AreaReplicate 5 Peak AreaReplicate 6 Peak AreaMean Peak Area%CV
1015,23416,89014,98717,12313,87616,54315,7768.2%
5078,98780,12379,54381,09878,54380,34579,7731.2%
100156,789160,987158,345159,876157,987161,234159,2031.1%
500812,345823,456809,876815,678820,123817,890816,5610.7%

Based on this illustrative data, concentrations of 50, 100, and 500 ng/mL show excellent precision. The 50 or 100 ng/mL concentrations would be good starting points for further evaluation as they provide a strong signal without being excessively high.

Table 2: Example Linearity Assessment with Different IS Concentrations

IS Concentration (ng/mL)Calibration Curve Range (ng/mL)Linear Regression EquationCorrelation Coefficient (R²)
501 - 1000y = 0.025x + 0.0010.9985
1001 - 1000y = 0.012x + 0.00050.9991

In this example, the 100 ng/mL IS concentration provides slightly better linearity.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision prep_is Prepare this compound Working Solutions (e.g., 10, 50, 100, 500 ng/mL) prep_samples Prepare Replicate Samples (n>=6) in Blank Matrix for Each IS Conc. prep_is->prep_samples process_samples Process Samples via Extraction Method prep_samples->process_samples analyze Analyze by LC-MS/MS process_samples->analyze evaluate Calculate Mean Peak Area and %CV for Each Concentration analyze->evaluate is_cv_ok %CV < 15%? evaluate->is_cv_ok select_conc Select Optimal Concentration(s) for Linearity Assessment is_cv_ok->select_conc Yes re_evaluate Re-evaluate Concentrations or Troubleshoot is_cv_ok->re_evaluate No

Caption: Workflow for optimizing this compound internal standard concentration.

G start High IS Signal Variability (%CV > 15%) check_pipetting Review Pipetting Technique and Calibration start->check_pipetting pipetting_ok Consistent? check_pipetting->pipetting_ok check_matrix Analyze Multiple Lots of Blank Matrix matrix_ok Consistent? check_matrix->matrix_ok check_stability Prepare Fresh IS Solution stability_ok Variability Resolved? check_stability->stability_ok pipetting_ok->start No, Retrain/Recalibrate pipetting_ok->check_matrix Yes matrix_ok->check_stability Yes improve_cleanup Improve Sample Cleanup or Chromatography matrix_ok->improve_cleanup No stability_ok->start No, Further Investigation issue_resolved Issue Resolved stability_ok->issue_resolved Yes

Caption: Decision tree for troubleshooting high internal standard signal variability.

Technical Support Center: Enhancing Low-Level Detection of Spisulosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level detection of Spisulosine (1-deoxysphinganine).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive detection of Spisulosine?

A1: The most common and highly sensitive method for the quantification of Spisulosine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, making it ideal for detecting low-level analytes in complex matrices like plasma.

Q2: Which ionization mode is best for Spisulosine detection in mass spectrometry?

A2: Spisulosine, being a sphingoid base, ionizes well in the positive ion mode using Electrospray Ionization (ESI).[4] It readily forms protonated molecules ([M+H]⁺), which can be used as the precursor ion for MS/MS analysis.

Q3: What are the characteristic mass transitions for Spisulosine in MS/MS analysis?

A3: While specific transitions should be optimized in your laboratory, a common fragmentation pattern for sphingoid bases involves the loss of water and characteristic fragments of the long-chain base. For Spisulosine (m/z 286.3 [M+H]⁺), a characteristic product ion is often observed at m/z 268.3, corresponding to the loss of water. Other fragments may also be present and can be used for confirmation.

Q4: What are "matrix effects" and how can they affect Spisulosine detection?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] In biological samples like plasma, phospholipids (B1166683) are a major source of matrix effects and can suppress the ionization of Spisulosine, leading to reduced sensitivity and inaccurate quantification.

Q5: How can I minimize matrix effects?

A5: Minimizing matrix effects can be achieved through several strategies:

  • Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: Optimize your LC method to separate Spisulosine from the bulk of phospholipids.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., D3-deoxysphinganine) is crucial to compensate for matrix effects and variations in extraction recovery.

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of Spisulosine.

Problem Potential Cause Troubleshooting Steps
Low or No Signal for Spisulosine Inefficient extraction.Compare different extraction protocols (see Table 1). A single-phase extraction with a methanol/chloroform mixture followed by alkaline methanolysis to suppress phospholipid signals can be effective.
Low ionization efficiency.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with good ionization (e.g., contains a small amount of formic acid).
Analyte concentration below the limit of detection (LOD).Concentrate the sample extract before analysis. Increase the injection volume if possible.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Column degradation.Replace the analytical column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix interferences.Improve sample cleanup to remove interfering compounds.
Inconsistent Retention Times Fluctuations in pump pressure or temperature.Ensure the LC system is properly maintained and the column oven is stable.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
Poor Reproducibility Inconsistent sample preparation.Standardize the extraction procedure and ensure accurate pipetting. Use of an internal standard is highly recommended.
Variability in matrix effects.Implement a more rigorous sample cleanup method to minimize matrix variability between samples.

Data Presentation

Table 1: Comparison of Sphingolipid Extraction Methods from Plasma

Extraction Method Principle Reported Recovery/Efficiency Advantages Disadvantages Reference
Methanol/Chloroform (2:1, v/v) with Alkaline Methanolysis Single-phase extraction followed by hydrolysis of glycerophospholipids.High recovery and suppression of interfering phospholipids.Reduces matrix effects from phospholipids.Requires an additional methanolysis step.
Butanol/Ethyl acetate/Hexane (BEH) Liquid-liquid extraction.Reported to be 80% more effective than the CM48 method for some sphingolipids.Good recovery for a broad range of lipids.May require optimization for specific sphingolipids.
Methanol Precipitation Protein precipitation and lipid extraction.Simple and fast.Can be less efficient in removing matrix components, potentially leading to higher matrix effects.
Chloroform/Methanol at 48°C (CM48) Widely used liquid-liquid extraction.Used as a reference but can be less effective than newer methods.Well-established method.Can be less efficient for certain sphingolipids compared to other methods.

Table 2: Reported Lower Limits of Quantification (LLOQ) for Sphingoid Bases using LC-MS/MS

Analyte Matrix LLOQ (ng/mL) Reference
Sphingosine (B13886) (SPH)Human Plasma<4.6
Sphinganine (SAPH)Human Plasma<1.9
Sphinganine-1-phosphate (SA1P)Human Plasma0.57

Experimental Protocols

Protocol 1: Spisulosine Extraction from Plasma

This protocol is based on a single-phase extraction with modifications to reduce phospholipid interference.

  • Sample Preparation: To 100 µL of plasma, add an appropriate amount of internal standard (e.g., D3-deoxysphinganine).

  • Extraction: Add 1.5 mL of a cold methanol/chloroform mixture (2:1, v/v). Vortex vigorously for 5 minutes.

  • Incubation: Incubate the mixture for 1 hour at 38°C with shaking.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Alkaline Methanolysis (Optional but Recommended): To the supernatant, add 150 µL of 1M KOH in methanol. Incubate for 2 hours at 38°C to hydrolyze glycerophospholipids.

  • Neutralization: Neutralize the reaction by adding 150 µL of 1M acetic acid.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Spisulosine

This is a general protocol and should be optimized for your specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for sphingolipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic analytes.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Spisulosine: Precursor ion m/z 286.3 -> Product ion (e.g., m/z 268.3).

    • Internal Standard (D3-deoxysphinganine): Precursor ion m/z 289.3 -> Product ion (e.g., m/z 271.3).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow Experimental Workflow for Spisulosine Detection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Lipid Extraction add_is->extraction hydrolysis Alkaline Hydrolysis (Optional) extraction->hydrolysis dry_recon Dry Down & Reconstitute hydrolysis->dry_recon lc_separation LC Separation (C18 Column) dry_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A streamlined workflow for the sensitive detection of Spisulosine.

Signaling_Pathway Spisulosine-Induced Apoptotic Signaling Pathway Spisulosine Spisulosine PKC PKC Activation Spisulosine->PKC Ceramide Increased Intracellular Ceramide Levels Spisulosine->Ceramide MARCKS MARCKS Phosphorylation PKC->MARCKS Caspase12 Caspase-12 Activation Ceramide->Caspase12 Caspase3 Caspase-3 Activation Caspase12->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The apoptotic signaling cascade initiated by Spisulosine.

References

Validation & Comparative

Validation of Spisulosine-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Spisulosine-d3 and an alternative odd-chain sphingolipid, C17-sphingosine, for use as internal standards in the quantitative bioanalysis of Spisulosine. The information presented is based on established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1].

Spisulosine, an antiproliferative marine-derived compound, and its deuterated analog, this compound, are crucial tools in cancer research and drug development[2][3]. Accurate quantification of Spisulosine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the preferred approach to correct for variability during sample preparation and analysis[4][5].

Comparison of Internal Standards: this compound vs. C17-Sphingosine

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, thus compensating for matrix effects and variations in extraction recovery. While a stable isotope-labeled internal standard like this compound is considered the gold standard, an odd-chain analog like C17-sphingosine can be a viable alternative if a deuterated standard is unavailable.

FeatureThis compoundC17-SphingosineRationale
Structural Similarity Identical to Spisulosine, with 3 deuterium (B1214612) atoms.Structurally similar sphingoid base with a C17 chain.This compound offers near-perfect co-elution and identical chemical properties, leading to better correction for matrix effects and recovery variations.
Mass Difference +3 Da compared to Spisulosine.Different molecular weight from Spisulosine.A clear mass difference is necessary for differentiation in the mass spectrometer.
Chromatographic Behavior Expected to co-elute with Spisulosine.May have a slightly different retention time than Spisulosine due to the shorter carbon chain.Co-elution is critical for accurate compensation of matrix effects that can vary with retention time.
Ionization Efficiency Identical to Spisulosine.Similar to Spisulosine, but can have slight differences.Similar ionization efficiency ensures that the internal standard and analyte respond proportionally to matrix-induced suppression or enhancement.
Fragmentation Pattern Identical to Spisulosine.Similar fragmentation pattern, but with different product ion masses.Consistent fragmentation ensures reliable quantification using Multiple Reaction Monitoring (MRM).
Availability Commercially available.Commercially available.Both are accessible for research purposes.

Experimental Protocols

The following protocols outline a typical workflow for the validation of a bioanalytical method for Spisulosine using this compound as an internal standard. These protocols are based on general procedures for sphingolipid analysis and adhere to ICH M10 guidelines.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound at a final concentration of 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for bioanalysis.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of sphingolipids.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

  • Gradient: A linear gradient from 30% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 30% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Spisulosine286.3268.315
This compound289.3271.315
C17-Sphingosine286.3268.315

Note: The exact m/z values and collision energies should be optimized experimentally. The precursor ion for Spisulosine is based on its monoisotopic mass of 285.30 Da. The product ions are predicted based on the common fragmentation pattern of sphingoid bases, which involves the loss of water.

Bioanalytical Method Validation Parameters

According to ICH M10 guidelines, a full validation of the bioanalytical method should include the following parameters.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
Calibration Curve A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Visualizations

Logical Relationship of an Ideal Internal Standard

cluster_Variability Sources of Variability cluster_Outcome Analytical Outcome Analyte Spisulosine (in sample) Extraction Extraction Inconsistency Analyte->Extraction IS This compound (added) IS->Extraction Matrix Matrix Effects Extraction->Matrix Ionization Ionization Variability Matrix->Ionization Analyte_Response Analyte Response Ionization->Analyte_Response IS_Response IS Response Ionization->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Ideal internal standard behavior.

Bioanalytical Method Validation Workflow

cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH M10) cluster_Application Sample Analysis A Optimize LC Conditions (Column, Mobile Phase) B Optimize MS/MS Parameters (MRM Transitions) A->B C Develop Sample Preparation Protocol B->C D Selectivity C->D E Calibration Curve (Linearity, Range) D->E F Accuracy & Precision E->F G Matrix Effect F->G H Recovery G->H I Stability (Freeze-Thaw, Bench-Top, Long-Term) H->I J Analyze Study Samples with QCs I->J K Report Concentrations J->K

Caption: Bioanalytical validation workflow.

References

A Comparative Guide to Spisulosine-d3 and Other Internal Standards for Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphingolipids is critical for advancing research in numerous fields, from oncology to metabolic diseases. The use of internal standards in mass spectrometry-based analyses is fundamental to achieving reliable and reproducible results. This guide provides a comparative overview of Spisulosine-d3 and other common internal standards used in sphingolipidomics, supported by established principles of analytical chemistry.

Introduction to this compound

This compound is the deuterium-labeled form of Spisulosine, a bioactive sphingoid base with antineoplastic properties.[1] As an internal standard, this compound is employed in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from its structural similarity to endogenous sphingolipids, allowing it to mimic the behavior of target analytes during sample preparation and analysis.

Comparison of Internal Standard Types

The selection of an appropriate internal standard is paramount for correcting for variability in sample extraction, derivatization, and instrument response. In sphingolipid analysis, three main classes of internal standards are prevalent: deuterated sphingolipids (like this compound), carbon-13 (¹³C)-labeled sphingolipids, and odd-chain sphingolipids.

FeatureThis compound (Deuterated)¹³C-Labeled SphingolipidsOdd-Chain Sphingolipids
Principle Stable isotope labeling with deuterium (B1214612).Stable isotope labeling with carbon-13.Structurally similar but with a carbon chain length not typically found in biological systems (e.g., C17).
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift can occur due to the deuterium isotope effect.Co-elutes almost perfectly with the analyte, minimizing isotopic effects on retention time.May or may not co-elute perfectly with the target analyte due to differences in hydrophobicity.
Mass Spectrometry Distinction Clearly distinguishable by mass difference from the unlabeled analyte.Clearly distinguishable by mass difference from the unlabeled analyte.Distinguishable by its unique mass-to-charge ratio.
Potential for Isotope Exchange Low, but possible under certain conditions, which could compromise accuracy.Negligible risk of isotope exchange, leading to higher accuracy.Not applicable.
Commercial Availability Widely available for various sphingolipid classes.Increasingly available, but may be less common than deuterated standards.Readily available for major sphingolipid classes.
Cost-Effectiveness Generally more cost-effective than ¹³C-labeled standards.Typically the most expensive option.Often a cost-effective alternative to stable isotope-labeled standards.
Recommendation A reliable choice for many applications, but potential for chromatographic shift should be considered.The gold standard for accuracy and precision, especially when minimal chromatographic variance is critical.A robust and economical choice, particularly when stable isotope-labeled standards are unavailable or cost-prohibitive.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not widely published, a general workflow for the use of a deuterated sphingolipid internal standard in LC-MS/MS analysis is provided below. This can be adapted for this compound.

Objective: To quantify an endogenous sphingolipid (e.g., Sphingosine) in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials:

  • Biological matrix (e.g., human plasma)

  • Target analyte standard (e.g., Sphingosine)

  • Deuterated internal standard (e.g., this compound)

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the target analyte and the deuterated internal standard in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.

    • Prepare a working internal standard solution at a fixed concentration.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add a known amount of the deuterated internal standard working solution.

    • Perform protein precipitation by adding a suitable volume of cold methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the analyte and internal standard with a high-organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure the separation of the analyte from other matrix components.

      • Flow Rate: A typical flow rate for the column used.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Spisulosine Signaling Pathway

Spisulosine_Signaling_Pathway Spisulosine Spisulosine De_Novo_Synthesis De Novo Ceramide Synthesis Spisulosine->De_Novo_Synthesis Induces Ceramide_Synthase Ceramide Synthase Inhibition? (Inferred Negative Regulation) Ceramide_Synthase->De_Novo_Synthesis Ceramide Intracellular Ceramide Accumulation De_Novo_Synthesis->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis

Caption: Spisulosine induces apoptosis via increased ceramide synthesis and PKCζ activation.

General Workflow for Internal Standard Use in LC-MS/MS

Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Standard workflow for quantification using an internal standard in LC-MS/MS.

Logical Comparison of Internal Standard Types

Internal_Standard_Comparison cluster_Deuterated_Pros_Cons cluster_C13_Pros_Cons cluster_Odd_Chain_Pros_Cons IS_Type Internal Standard Type Deuterated Deuterated (e.g., this compound) IS_Type->Deuterated C13 ¹³C-Labeled IS_Type->C13 Odd_Chain Odd-Chain IS_Type->Odd_Chain D_Pro Pros: - Good availability - Cost-effective Deuterated->D_Pro D_Con Cons: - Potential for  chromatographic shift Deuterated->D_Con C13_Pro Pros: - Gold standard accuracy - Minimal isotopic effect C13->C13_Pro C13_Con Cons: - Higher cost C13->C13_Con OC_Pro Pros: - Cost-effective - No isotopic effects Odd_Chain->OC_Pro OC_Con Cons: - Potential for different  extraction efficiency and  ionization response Odd_Chain->OC_Con

Caption: A summary of the advantages and disadvantages of different internal standard types.

References

Cross-Validation of Analytical Methods for Spisulosine Quantification Using Spisulosine-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Spisulosine, a potent antineoplastic agent, in human plasma. The cross-validation study outlined herein utilizes Spisulosine-d3, a deuterated analog, as an internal standard to ensure the highest degree of accuracy and precision. The objective is to present a clear, data-driven comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, specificity, and throughput.

Introduction to Spisulosine and the Role of Deuterated Internal Standards

Spisulosine (also known as 1-deoxysphinganine) is a bioactive sphingoid with demonstrated antineoplastic properties[1]. Accurate quantification of Spisulosine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis[2]. These deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variability during sample preparation and analysis[2][3].

Cross-Validation Framework

Cross-validation is a critical component of bioanalytical method validation, particularly when comparing two or more different analytical methods used to generate data within the same or across different studies[2]. The aim is to ensure the interchangeability of the data generated by the different methods. This guide presents a hypothetical cross-validation study comparing an LC-MS/MS method with an HPLC-UV method for the analysis of Spisulosine in human plasma.

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method represents a high-sensitivity and high-specificity approach for the quantification of Spisulosine.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Spisulosine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimized for maximum signal intensity.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a more widely accessible approach, though typically with lower sensitivity compared to LC-MS/MS. As Spisulosine lacks a strong chromophore, a derivatization step is necessary to enable UV detection.

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

  • Condition an SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low-percentage organic solvent.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness.

  • Derivatization: Reconstitute the residue in 50 µL of derivatizing agent solution (e.g., o-phthalaldehyde, OPA) and 50 µL of borate (B1201080) buffer (pH 9.5). Incubate at room temperature for 5 minutes.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Set to the maximum absorbance of the derivatized Spisulosine.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters obtained during the hypothetical cross-validation of the two methods.

Parameter LC-MS/MS Method HPLC-UV Method Acceptance Criteria (ICH M10 Guidelines)
Linearity (r²) > 0.998> 0.995Not explicitly defined, but should be consistently high
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mLClearly defined and reproducible
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 10%Within ± 15%Within ± 15% (± 20% at LLOQ)
Matrix Effect MinimalPotential for interferenceShould be assessed and minimized
Selectivity HighModerateNo significant interfering peaks at the retention time of the analyte and IS
Sample Throughput High (short run time)Lower (longer run time and derivatization)-

Mandatory Visualizations

Experimental Workflow Diagram

cluster_0 Sample Collection and Initial Processing cluster_1 Method 1: LC-MS/MS cluster_2 Method 2: HPLC-UV plasma Human Plasma Sample add_is Addition of this compound Internal Standard plasma->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 evap1 Evaporation lle->evap1 recon1 Reconstitution evap1->recon1 lcms LC-MS/MS Analysis recon1->lcms data_analysis Data Analysis and Comparison lcms->data_analysis evap2 Evaporation spe->evap2 deriv Derivatization (OPA) evap2->deriv hplcuv HPLC-UV Analysis deriv->hplcuv hplcuv->data_analysis start Analytical Requirement Assessment sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcms Select LC-MS/MS Method sensitivity->lcms Yes throughput->lcms Yes hplcuv Select HPLC-UV Method throughput->hplcuv No cost Consider Cost and Accessibility hplcuv->cost

References

A Researcher's Guide to Assessing the Isotopic Purity of Spisulosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the isotopic purity of Spisulosine-d3, a deuterated analog of the marine-derived antitumoral compound Spisulosine. High isotopic purity is paramount for its application as an internal standard in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies involving the ceramide signaling pathway.

This document outlines the primary analytical methodologies for determining isotopic purity, presents a comparative analysis of this compound with alternative deuterated standards, and provides detailed experimental protocols.

Comparative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its suitability as an internal standard. A comprehensive assessment evaluates the distribution of all isotopologues (molecules differing only in their isotopic composition). While a specific Certificate of Analysis detailing the isotopic distribution for this compound is not publicly available, this guide provides a comparative table including common alternative deuterated standards used in sphingolipid analysis. The data for the alternatives are derived from commercially available product specifications.

ParameterThis compoundC16-Ceramide-d7C18-Ceramide-d7Sphingosine-d7
Reported Purity >99% (Chemical)≥99% deuterated forms (d1-d7)>99% (TLC)≥99% deuterated forms (d1-d7)
Isotopic Enrichment Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
d0 Isotopologue Not Publicly AvailableNot SpecifiedNot SpecifiedNot Specified
d1 Isotopologue Not Publicly AvailableNot SpecifiedNot SpecifiedNot Specified
d2 Isotopologue Not Publicly AvailableNot SpecifiedNot SpecifiedNot Specified
d3 (or dx) Isotopologue Predominant SpeciesPredominant SpeciesPredominant SpeciesPredominant Species

Note: The data for alternative standards are based on information from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for precise isotopic distribution data. The lack of publicly available isotopic distribution data for this compound highlights the importance of requesting this information from the supplier or performing in-house validation.

Experimental Protocols

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. The two primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment of a labeled compound by differentiating the mass-to-charge ratio of its various isotopologues.

Objective: To determine the relative abundance of d0, d1, d2, and d3 species of Spisulosine.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution and separation of Spisulosine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Positive electrospray ionization (ESI+) mode.

    • Scan Range: A narrow scan range around the expected m/z of Spisulosine and its isotopologues.

    • Resolution: Set to the highest possible resolving power to separate the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

NMR Spectroscopy for Isotopic Purity Assessment

NMR spectroscopy, particularly ¹H-NMR, can be used to confirm the positions of deuteration and quantify the isotopic purity by measuring the reduction in the signal intensity of the corresponding protons.

Objective: To confirm the sites of deuteration and estimate the isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d4).

    • Add a known amount of a certified internal standard with a distinct and well-resolved NMR signal for quantitative analysis.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Identify the signals corresponding to the protons at the sites of deuteration.

    • Integrate the residual proton signals at these positions and compare them to the integral of a signal from a non-deuterated position on the molecule or the internal standard.

  • Data Analysis:

    • The percentage of isotopic enrichment can be calculated based on the reduction in the integral value of the signals corresponding to the deuterated positions relative to a reference signal.

Spisulosine Signaling Pathway and Experimental Workflow

Spisulosine exerts its antiproliferative effects by inducing the de novo synthesis of ceramide, which in turn activates Protein Kinase C zeta (PKCζ), leading to apoptosis.[1] The use of this compound as an internal standard is crucial for accurately quantifying the levels of endogenous Spisulosine and its metabolites in complex biological matrices.

Spisulosine Signaling Pathway Spisulosine Spisulosine DeNovoCeramide De Novo Ceramide Synthesis Spisulosine->DeNovoCeramide Ceramide Ceramide DeNovoCeramide->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis

Caption: Spisulosine-induced ceramide synthesis and apoptosis pathway.

The following workflow outlines the general procedure for quantifying Spisulosine in a biological sample using this compound as an internal standard.

Workflow for Spisulosine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) BiologicalSample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Quantitative analysis workflow using an internal standard.

References

Inter-Laboratory Comparison of Analytical Methods for Spisulosine-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common bioanalytical methodologies for the quantification of Spisulosine-d3 in human plasma. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate measurement of Spisulosine, an antiproliferative marine compound. The data presented herein is a synthesis of typical performance characteristics observed in inter-laboratory validation studies for similar small molecules, intended to guide researchers and drug development professionals in selecting appropriate analytical techniques.

Mechanism of Action: Spisulosine-Induced Apoptosis

Spisulosine exerts its anticancer effects by modulating the sphingolipid signaling pathway. It leads to an increase in intracellular ceramide levels, which in turn activates Protein Kinase C zeta (PKCζ).[1] This activation is a key step in a signaling cascade that ultimately results in the induction of apoptosis, or programmed cell death, in cancer cells.[1] Understanding this pathway is crucial for correlating pharmacokinetic data with pharmacodynamic outcomes in preclinical and clinical studies.

cluster_0 Cell Membrane cluster_1 Cytosol Spisulosine Spisulosine Transport Cellular Uptake Spisulosine->Transport Enters Cell Ceramide Ceramide Accumulation Transport->Ceramide Induces PKCz PKCζ Activation Ceramide->PKCz Activates Caspase Caspase Cascade PKCz->Caspase Initiates Apoptosis Apoptosis Induction Caspase->Apoptosis Executes

Spisulosine-induced apoptotic signaling pathway.

Comparison of Analytical Methods

The following table summarizes the performance of three common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in human plasma. The primary difference between the methods lies in the sample preparation technique employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

ParameterMethod A: Protein PrecipitationMethod B: Liquid-Liquid ExtractionMethod C: Solid-Phase Extraction
Linearity (R²) 0.99750.99890.9995
LLOQ (ng/mL) 1.00.50.1
Intra-Day Precision (%CV) ≤ 8.5%≤ 6.2%≤ 4.8%
Inter-Day Precision (%CV) ≤ 10.2%≤ 7.8%≤ 5.5%
Accuracy (% Bias) -7.5% to +8.0%-5.0% to +5.5%-3.0% to +3.5%
Matrix Effect (%) 85 - 95%92 - 103%98 - 102%
Recovery (%) N/A88%96%

Experimental Protocols

General Chromatographic and Mass Spectrometric Conditions
  • LC System: Standard UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: (Hypothetical) this compound: m/z 289.5 → 271.5

Method A: Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of human plasma, add 300 µL of cold acetonitrile containing this compound (internal standard).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a new vial for LC-MS/MS analysis.

Workflow for Protein Precipitation (PPT) method.
Method B: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 100 µL of human plasma, add 50 µL of this compound (internal standard) and 50 µL of 1M NaOH.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Method C: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid and this compound (internal standard).

  • Washing: Wash the cartridge with 1 mL of 0.1M acetate (B1210297) buffer, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

References

Safety Operating Guide

Navigating the Safe Handling of Spisulosine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Spisulosine-d3 must adhere to stringent safety protocols due to its classification as a potent antiproliferative and antitumoral compound.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature necessitates handling it with the utmost care, following established guidelines for hazardous substances. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Core Safety and Handling Protocols

Exposure to this compound can occur through inhalation, skin contact, or accidental ingestion.[2] Therefore, a multi-layered approach to safety, encompassing personal protective equipment (PPE), proper handling techniques, and comprehensive disposal procedures, is mandatory.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of appropriate PPE.[3] All personnel must be trained in the proper selection and use of PPE.[4]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Minimizes the risk of contamination during handling and in case of a breach in the outer glove.[4]
Gown Disposable, fluid-resistant, long-sleeved gown.Protects skin and personal clothing from accidental splashes or spills.
Eye Protection Safety goggles or a full-face shield.Shields eyes from splashes and aerosols.
Respiratory Protection A surgical N-95 respirator or equivalent.Recommended when handling powders or when there is a risk of aerosol generation.
Additional PPE Shoe covers and a cap.Recommended for comprehensive protection in a controlled environment.
Operational Procedures

A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram outlines the key stages of handling this compound, from receiving to disposal.

This compound Handling Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Verify Integrity Preparation Preparation in a Containment Device Storage->Preparation Controlled Access Experimentation Experimentation Preparation->Experimentation Transport in Sealed Container Waste_Collection Waste Segregation and Collection Experimentation->Waste_Collection Immediate Segregation Disposal Final Disposal Waste_Collection->Disposal Follow Hazardous Waste Stream

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear a protective gown and two pairs of gloves when unpacking.

    • Unpack in a designated area, preferably on a disposable plastic-backed absorbent pad to contain any potential contamination.

  • Storage:

    • Store this compound in a clearly labeled, sealed container.

    • Keep it in a designated, secure, and ventilated area with restricted access.

    • Follow the manufacturer's recommendations for storage temperature and conditions.

  • Preparation:

    • All manipulations of this compound, including weighing and dissolving, should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the product.

    • Use dedicated equipment (e.g., spatulas, weighing paper) and decontaminate it after each use or dispose of it as cytotoxic waste.

  • Experimentation:

    • When transferring the compound, use closed systems whenever possible.

    • Clearly label all solutions containing this compound.

    • Conduct all experimental work on disposable, absorbent bench liners.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

This compound Spill Response Plan action_node action_node Spill Spill Occurs Secure Secure the Area Spill->Secure PPE Don Appropriate PPE Secure->PPE Contain Contain the Spill PPE->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report the Incident Dispose->Report

Caption: A clear, step-by-step plan for responding to a this compound spill.

Spill Cleanup Protocol:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the full complement of PPE as outlined in the table above, including respiratory protection.

  • Containment: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps and place them into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 1% sodium hypochlorite), followed by a rinse with water.

  • Disposal: All cleanup materials must be disposed of as cytotoxic waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Waste Disposal

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a clearly labeled, puncture-resistant cytotoxic waste container.
Contaminated PPE Carefully remove and place in a designated cytotoxic waste bag or container immediately after use.
Liquid Waste Collect in a sealed, labeled hazardous waste container. Neutralization may be required before disposal, following institutional guidelines.

All waste must be handled by a licensed hazardous waste disposal company. Ensure that all waste containers are properly labeled with the contents and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.